2-Amino-1-(2-quinoxalinyl)ethanon
Description
Significance of Quinoxaline (B1680401) Scaffolds in Synthetic Chemistry and Bioactive Compound Design
The quinoxaline scaffold, a bicyclic system composed of a fused benzene (B151609) and pyrazine (B50134) ring, is recognized as a "privileged" structure in medicinal chemistry. nih.gov This designation stems from its recurring presence in compounds exhibiting a wide array of pharmacological activities. Quinoxaline derivatives have been extensively investigated and have shown potent effects as anticancer, antimicrobial (including antibacterial, antifungal, and antitubercular), antiviral, anti-inflammatory, and antidiabetic agents. nih.govnih.govdoaj.orgmdpi.com
The versatility of the quinoxaline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. rsc.org This has led to the development of several marketed drugs, such as Glecaprevir (an antiviral agent) and Erdafitinib (an anticancer agent), which feature the quinoxaline core, underscoring its therapeutic relevance. nih.gov Natural products like echinomycin, known for their antibacterial and anticancer properties, also contain the quinoxaline moiety, further highlighting its biological significance. sapub.orgijpsjournal.com
The broad spectrum of bioactivity associated with this scaffold continues to drive research into novel synthetic routes and the exploration of new therapeutic applications. researchgate.netbenthamdirect.comingentaconnect.com
Table 1: Examples of Bioactive Quinoxaline Derivatives
| Derivative Class | Reported Biological Activity | Reference(s) |
|---|---|---|
| Quinoxaline 1,4-di-N-oxides | Antimicrobial, Anticancer, Antiprotozoal | sapub.orgijpsjournal.comresearchgate.net |
| Pyrrolo[1,2-a]quinoxalines | Anticancer, Antiviral | nih.gov |
| 2-Sulphonylquinoxalines | Antifungal | ijpsjournal.com |
| Triazolo[4,3-a]quinoxalines | Anticancer, Antimicrobial | rsc.org |
Role of Alpha-Amino Ketone Moieties as Synthetic Intermediates
Alpha-amino ketones are a crucial class of organic compounds that serve as highly versatile synthetic intermediates. colab.wsrsc.org Their structural feature—a carbonyl group adjacent to an amino-substituted carbon—provides two reactive sites, making them valuable building blocks for constructing more complex molecules. nih.gov
In synthetic chemistry, alpha-amino ketones are frequently used for the preparation of important nitrogen-containing heterocycles and other key structures. colab.ws For instance, they can be readily reduced to form 1,2-amino alcohols, a common structural motif in natural products and chiral ligands. Furthermore, they are precursors for the synthesis of oxazoles, imidazoles, and other heterocyclic systems through condensation reactions. nih.gov The dual reactivity of the amino and ketone groups allows for a wide range of chemical transformations, including cyclizations, additions, and rearrangements, making them indispensable tools for organic synthesis. rsc.orgnih.gov
Current Research Directions for Quinoxaline-Based Derivatives
Contemporary research on quinoxaline derivatives is advancing on multiple fronts. A significant focus is on the development of more efficient and environmentally benign synthetic methodologies. mdpi.comrsc.org This includes the use of green chemistry principles, such as employing water as a solvent or using reusable catalysts, to make the synthesis of these valuable compounds more sustainable. rsc.org
From a medicinal chemistry perspective, researchers are exploring the potential of quinoxaline derivatives against new and challenging biological targets. doaj.org There is growing interest in their application as antiviral agents, particularly against respiratory pathogens, a research area that has gained urgency in recent years. rsc.org Additionally, the development of quinoxaline-based compounds as inhibitors of specific enzymes, such as kinases and proteases, remains a highly active area in the quest for targeted cancer therapies. nih.govnih.govnih.gov Computational methods, including molecular docking, are increasingly being used to design and predict the activity of new quinoxaline derivatives, accelerating the drug discovery process. rsc.org
Contextualizing 2-Amino-1-(2-quinoxalinyl)ethanon within Heterocyclic Chemistry
This compound is a heterocyclic compound that strategically combines the established biological potential of the quinoxaline scaffold with the synthetic utility of the alpha-amino ketone moiety. Its structure, featuring a quinoxaline ring at the C1 position of an ethanone (B97240) and an amino group at the C2 position, makes it a molecule of significant interest.
Within the broader landscape of heterocyclic chemistry, this compound serves as a prime example of a modular design approach. The quinoxaline unit acts as the core pharmacophore, which can be further modified to modulate bioactivity. Simultaneously, the alpha-amino ketone side chain provides a reactive handle for subsequent chemical transformations. This could involve, for example, using the ketone for condensation reactions to form larger heterocyclic systems or modifying the amino group to attach other functional units. Therefore, this compound is not just a potential bioactive agent in its own right but also a valuable synthetic intermediate for creating a diverse library of more complex quinoxaline derivatives for further biological evaluation.
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₀H₉N₃O | Subject of the article |
| Quinoxaline | C₈H₆N₂ | Core heterocyclic scaffold nih.govmdpi.com |
| Glecaprevir | C₃₈H₄₆F₂N₈O₉S | Marketed antiviral drug nih.gov |
| Erdafitinib | C₂₅H₃₀N₆O₂S | Marketed anticancer drug nih.gov |
| Echinomycin | C₅₁H₆₄N₁₂O₁₂S₂ | Natural product with a quinoxaline moiety sapub.orgijpsjournal.com |
| 1,2-Amino alcohol | R₂CH(OH)CH(NH₂)R₂ | Product of alpha-amino ketone reduction colab.wsnih.gov |
| Oxazole | C₃H₃NO | Heterocycle synthesized from alpha-amino ketones nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-amino-1-quinoxalin-2-ylethanone |
InChI |
InChI=1S/C10H9N3O/c11-5-10(14)9-6-12-7-3-1-2-4-8(7)13-9/h1-4,6H,5,11H2 |
InChI Key |
SXSBKGPGKGEGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 2 Quinoxalinyl Ethanon and Its Precursors
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic approach to 2-Amino-1-(2-quinoxalinyl)ethanone reveals that the molecule can be disconnected at the C-N bond of the α-amino ketone and the C-N bonds of the quinoxaline (B1680401) ring. This analysis identifies two primary building blocks: a quinoxaline precursor and an amino group source. The quinoxaline ring itself is typically formed through the cyclization of an ortho-diamine with a 1,2-dicarbonyl compound or its synthetic equivalent. researchgate.netresearchgate.netnih.gov
Quinoxaline Ring Formation Mechanisms
The construction of the quinoxaline scaffold is a cornerstone of this synthesis. Several reliable methods have been developed, primarily involving the reaction of 1,2-diamines with various dicarbonyl synthons.
The most prevalent and straightforward method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine (B120857), with an α-dicarbonyl compound. researchgate.netresearchgate.netnih.govsapub.org This reaction generally proceeds under mild conditions, often in solvents like ethanol (B145695) or acetic acid, and can be catalyzed by various acids or metal salts to improve yields and reaction times. researchgate.netresearchgate.netsid.ir The mechanism involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the stable quinoxaline ring. researchgate.net
A variety of catalysts have been employed to facilitate this condensation, including ammonium (B1175870) heptamolybdate tetrahydrate, which has been shown to be effective in an ethanol/water mixture at room temperature. sid.ir Other catalytic systems, such as nanostructured pyrophosphate Na2PdP2O7, have also been developed to promote this reaction under environmentally friendly conditions. nih.gov
Table 1: Catalysts for the Condensation of 1,2-Diamines with α-Dicarbonyl Compounds
| Catalyst | Reaction Conditions | Yield | Reference |
| Ammonium heptamolybdate tetrahydrate | EtOH/H2O, Room Temperature | Excellent | sid.ir |
| Na2PdP2O7 | Ethanol, Room Temperature | Good to Excellent | nih.gov |
| Polymer supported sulphanilic acid | Ethanol, Reflux or Room Temperature | 84-93% | researchgate.net |
| Alumina-supported heteropolyoxometalates | Room Temperature | High | researchgate.net |
This table presents a selection of catalysts used in the synthesis of quinoxalines via the condensation of 1,2-diamines and α-dicarbonyl compounds, highlighting the trend towards milder and more efficient reaction conditions.
α-Hydroxy ketones serve as valuable precursors to the required α-dicarbonyl compounds for quinoxaline synthesis. thieme-connect.comresearchgate.net These compounds can be oxidized in situ to the corresponding dicarbonyl species, which then react with the 1,2-diamine. thieme-connect.com This tandem oxidation-condensation process offers a direct route to quinoxalines from readily available starting materials. thieme-connect.comresearchgate.net
Metal-catalyzed aerobic oxidation is a common strategy for this transformation. For instance, catalysts like Pd(OAc)2 or RuCl2(PPh3)3-TEMPO have been successfully employed for the direct conversion of α-hydroxy ketones to quinoxalines in a one-pot procedure. thieme-connect.comresearchgate.net Metal-free approaches have also been developed, utilizing oxidants like tert-butyl hydroperoxide (TBHP) to generate the aldehyde from an α-hydroxy acid in situ. nih.gov
α-Halogenated ketones are another important class of precursors for quinoxaline synthesis. mdpi.com The reaction of an α-halo ketone with a 1,2-diamine proceeds through a condensation-oxidation sequence. sapub.org The initial reaction forms a dihydroquinoxaline intermediate, which is then oxidized to the aromatic quinoxaline. sapub.org This method is particularly useful for accessing a variety of substituted quinoxalines. The halogenation of ketones at the alpha position is a well-established transformation that can be carried out under acidic or basic conditions. wikipedia.orgyoutube.comlibretexts.org
Alpha-Amino Ketone Moiety Construction
The introduction of the amino group at the α-position of the ketone is the final key step in the synthesis of 2-Amino-1-(2-quinoxalinyl)ethanone.
Direct α-amination of ketones represents an efficient and atom-economical approach to α-amino ketones. acs.orgorganic-chemistry.org This method avoids the need for pre-functionalization of the ketone substrate. chemistryviews.orgnih.gov Various methodologies have been developed for this transformation, often employing a nitrogen source and a suitable catalyst or reagent system.
For example, a transition-metal-free direct α-C-H amination of ketones has been achieved using ammonium iodide as a catalyst and sodium percarbonate as a co-oxidant. acs.org This method allows for the coupling of a wide range of ketones with various amines. Another approach involves the use of tert-butanesulfinamide as the nitrogen source in the presence of trifluoromethanesulfonic anhydride (B1165640) and 2-iodopyridine, enabling the direct transfer of a free amino group to unfunctionalized carbonyl compounds. chemistryviews.orgnih.gov
Table 2: Reagents for Direct α-Amination of Ketones
| Reagent System | Key Features | Reference |
| Ammonium iodide / Sodium percarbonate | Transition-metal-free, radical pathway | acs.org |
| tert-Butanesulfinamide / Tf2O / 2-Iodopyridine | Direct transfer of a free amino group | chemistryviews.orgnih.gov |
| Copper(II) bromide / Air | General procedure for aliphatic and cyclic ketones | rsc.org |
| N-Bromosuccinimide (NBS) | Serves as both brominating agent and nitrogen source | rsc.org |
This table summarizes various reagent systems for the direct amination of ketones, highlighting the diversity of available methods.
Classical Synthetic Approaches and Reaction Conditions
Classical methods for quinoxaline synthesis remain highly relevant and often provide the foundational scaffolds for more complex derivatives.
Thermal Condensation Reactions
The most traditional and straightforward method for constructing the quinoxaline ring system is the thermal condensation of an o-phenylenediamine with an α-dicarbonyl compound. rsc.org To synthesize 2-Amino-1-(2-quinoxalinyl)ethanone, this would require a 1,2-dicarbonyl precursor that can provide the acetyl group at the 2-position and a masked or latent amino group.
A hypothetical, yet chemically sound, α-dicarbonyl reactant would be a derivative of 3-aminopyruvaldehyde or a related 1,2,3-tricarbonyl species where the terminal amine is protected. For example, condensation of o-phenylenediamine with a protected 1-amino-2,3-butanedione derivative under thermal conditions, typically by refluxing in a solvent like ethanol or acetic acid, would lead to the formation of the quinoxaline ring. researchgate.net The regioselectivity of the condensation would need to be controlled to ensure the formation of the desired 2-substituted isomer. Following the cyclization, a deprotection step would be necessary to reveal the primary amino group on the ethanone (B97240) side chain. The formation of peptides and polymers via thermal condensation of amino acids has also been studied, highlighting the general principle of forming bonds through heat-induced dehydration. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Ref |
| o-Phenylenediamine | 1-Amino-2,3-butanedione (protected) | Ethanol, Reflux | 2-Amino-1-(2-quinoxalinyl)ethanone (after deprotection) | researchgate.net |
| o-Phenylenediamine | Ethyl 2,3-dioxobutanoate | Acetic Acid, Reflux | Ethyl 2-(quinoxalin-2-yl)-2-oxoacetate | researchgate.net |
Multi-Step Synthesis from Readily Available Starting Materials
Multi-step synthesis provides a versatile and controlled approach to complex molecules from simple, commercially available precursors. vapourtec.comresearchgate.net A logical multi-step pathway to 2-Amino-1-(2-quinoxalinyl)ethanone can be designed starting from o-phenylenediamine and an appropriate α-keto acid or ester.
Synthetic Pathway Example:
Condensation: Reaction of o-phenylenediamine with ethyl 2,3-dioxobutanoate in a suitable solvent like ethanol or acetic acid yields ethyl 2-(quinoxalin-2-yl)-2-oxoacetate. researchgate.net This reaction establishes the quinoxaline core with a functionalized side chain at the 2-position.
Hydrolysis and Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which upon heating, undergoes decarboxylation to afford 2-acetylquinoxaline (B1338386).
α-Halogenation: The methyl group of 2-acetylquinoxaline can be selectively halogenated, for instance, using bromine in acetic acid, to yield 2-(2-bromoacetyl)quinoxaline.
Amination: The final introduction of the amino group can be achieved by reacting the α-bromoketone with an amine source. To avoid over-alkylation, a method like the Gabriel synthesis using potassium phthalimide (B116566) followed by hydrazinolysis, or direct reaction with ammonia (B1221849) or a protected amine equivalent, would yield the target compound, 2-Amino-1-(2-quinoxalinyl)ethanone.
This step-wise approach allows for the purification of intermediates and offers a high degree of control over the final structure. researchgate.net
Modern Catalytic Synthetic Protocols
Catalytic methods offer enhanced efficiency, milder reaction conditions, and improved selectivity compared to classical approaches.
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium, copper, and iron, play a crucial role in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For the synthesis of 2-Amino-1-(2-quinoxalinyl)ethanone, these catalysts can be employed in cross-coupling reactions.
A key strategy involves the use of 2-chloroquinoxaline (B48734) as a substrate. nih.gov For example, a Sonogashira coupling of 2-chloroquinoxaline with a protected propargylamine (B41283) derivative, followed by hydration of the alkyne, would furnish the desired aminoethanone side chain. Similarly, a Heck coupling could potentially be used to introduce a two-carbon unit that can be subsequently converted to the target functionality.
Another powerful approach is the carbonylative coupling reaction. A palladium-catalyzed reaction involving 2-chloroquinoxaline, carbon monoxide, and a suitable nitrogen-containing organometallic reagent could, in principle, construct the aminoethanone moiety in a single step, although this would be a complex transformation to optimize. The functionalization of quinoxalin-2(1H)-ones, which are structurally related, often relies on transition metal catalysis to modify the C3 position. researchgate.net
| Substrate | Reagent | Catalyst | Reaction Type | Product | Ref |
| 2-Chloroquinoxaline | Protected amino-stannane or -boronic acid | Pd(PPh₃)₄ | Stille/Suzuki Coupling | Protected precursor | nih.gov |
| 2-Chloroquinoxaline | Protected Propargylamine | Pd/Cu | Sonogashira Coupling | Alkyne intermediate | nih.gov |
Organocatalytic Methodologies
Organocatalysis has emerged as a powerful tool in organic synthesis, avoiding the use of often toxic and expensive metals. researchgate.netorgsyn.org These small organic molecules can catalyze reactions with high efficiency and selectivity. nih.gov
In the context of synthesizing 2-Amino-1-(2-quinoxalinyl)ethanone, organocatalysts can be applied to the core condensation step. Catalysts such as ammonium bifluoride or various amino acids like proline have been shown to effectively promote the condensation of o-phenylenediamines with dicarbonyl compounds under mild, environmentally friendly conditions, often in aqueous media. rsc.orgscitechdaily.com This approach enhances the sustainability of the classical condensation reaction.
Furthermore, organocatalytic methods can be envisioned for the functionalization of the quinoxaline ring or its precursors. For example, an organocatalyst could be used to mediate the addition of a nucleophile to a 2-acetylquinoxaline precursor, potentially controlling the stereochemistry if a chiral center were to be introduced. While the target molecule itself is not chiral, the principles of organocatalysis offer mild and selective methods for key bond-forming steps in its multi-step synthesis. nih.govscitechdaily.com
| Reactants | Catalyst | Conditions | Advantage | Ref |
| o-Phenylenediamine, 1,2-dicarbonyl compound | Ammonium bifluoride (NH₄HF₂) | Aqueous ethanol | High yields, mild conditions | rsc.org |
| Aldehyde, 2-(1H-pyrrol-1-yl)aniline | Acetic Acid | 60 °C | Metal-free Pictet-Spengler | rsc.org |
Nanocatalysis in Quinoxaline Synthesis
The use of nanocatalysts in the synthesis of quinoxaline derivatives represents a significant advancement, addressing many drawbacks of traditional homogeneous and transition metal-based catalysts, such as low atom economy, difficult catalyst recovery, and harsh reaction conditions. researchgate.netrsc.org Nanocatalysts offer high surface area, controlled porosity, and excellent thermal and chemical stability, making them highly efficient for the crucial cyclocondensation reaction of o-phenylenediamine with 1,2-dicarbonyl compounds. rsc.orgrsc.org
A variety of metal and metal oxide nanoparticles have been successfully employed. For instance, magnetically recyclable MnFe2O4 nanoparticles have been used to catalyze the condensation of vicinal diamines and 1,2-diketones at room temperature, yielding good results. chim.it Similarly, nickel-based nanocatalysts, known for their utility in organic synthesis, and cobalt nanoparticles (Co-NPs) have also been applied effectively in quinoxaline synthesis. rsc.org Other notable examples include nano-TiO2, nanocrystalline CuO, and nano-MoO3, which serve as eco-friendly and reusable catalysts. researchgate.netnih.govnih.gov
Silica-based nanocatalysts are particularly noteworthy due to their unique physicochemical properties, including chemical inertness and a firm framework, which make them excellent supports for metal nanoparticles. rsc.org Furthermore, nanostructured pyrophosphates, such as Na2PdP2O7, have been developed as highly efficient bifunctional heterogeneous catalysts, enabling the synthesis of quinoxalines in green solvents like ethanol at ambient temperatures with high to excellent yields. nih.govresearchgate.net The catalyst's reusability without significant loss of activity is a key advantage of these systems. chim.itnih.gov
Table 1: Examples of Nanocatalysts in Quinoxaline Synthesis
| Nanocatalyst | Precursors | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| MnFe2O4 | o-phenylenediamines and 1,2-diketones | Room Temperature | Magnetically recyclable, reusable up to 8 times. | chim.it |
| Na2PdP2O7 | Substituted 1,2-diamines and 1,2-dicarbonyls | Ethanol, Room Temp, 30 min | High yields (good to excellent), reusable, green solvent. | nih.govresearchgate.net |
| Nickel-based | Various | Organic Synthesis | Wide range of applications, efficient. | rsc.org |
| Cobalt-based (Co-NPs) | Various | Heterogeneous Catalysis | Rich coordination chemistry, effective for synthesis. | rsc.org |
| Silica-based | Various | Various | High surface area, chemical inertness, good stability. | rsc.org |
Green Chemistry Principles in Synthetic Strategies
The integration of green chemistry principles has revolutionized the synthesis of quinoxalines, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. ias.ac.innih.gov These strategies include performing reactions under solvent-free conditions, utilizing alternative energy sources like microwaves and ultrasound, and employing water as a benign reaction medium.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions offer significant environmental and economic benefits by eliminating the need for volatile, often toxic and flammable, organic solvents. tandfonline.com These methods typically involve the physical grinding or milling of reactants, sometimes with a catalytic amount of an acid or a solid support. rsc.orgtandfonline.com
One approach involves the simple hand-grinding of 1,2-diamines and 1,2-diketones in a mortar and pestle, which can be sufficient to drive the condensation reaction to completion in high yields. researchgate.net This mechanochemical agitation can be performed without any catalyst, though the use of catalysts like p-toluenesulfonic acid can significantly accelerate the reaction, affording products in high yields within minutes at room temperature. tandfonline.com Other catalysts and supports used in solvent-free conditions include acidic alumina, silica (B1680970) boron sulfonic acid, and biodegradable cellulose (B213188) sulfuric acid, all of which are efficient, often recyclable, and easy to handle. researchgate.nettandfonline.comscispace.com A recently developed method utilizes a mini cell homogenizer to mix substrates, achieving quantitative yields in minutes in a catalyst-free and reagent-free manner with a near-zero E-factor (Environmental factor). rsc.org
Table 2: Comparison of Solvent-Free Quinoxaline Synthesis Methods
| Method | Catalyst/Support | Reaction Time | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Homogenization | None | A few minutes | Mostly quantitative | Catalyst-free, near-zero E-factor. | rsc.org |
| Hand-Grinding | p-Toluenesulfonic acid | 5 minutes | 90% | Room temperature, simple operation. | tandfonline.com |
| Grinding | Cellulose Sulfuric Acid | Not specified | Good to excellent | Biodegradable and reusable catalyst. | tandfonline.com |
| Microwave Irradiation | Acidic Alumina | 3 minutes | 80-86% | Rapid, tandem oxidation possible. | scispace.com |
| Grinding | None (Liquid-Assisted) | 10-30 minutes | 84-97% | Catalyst-free, cleaner profile, no work-up. | researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours or days to mere minutes. tandfonline.come-journals.in This technique offers rapid and efficient heating, often leading to higher yields and purer products compared to conventional heating methods. e-journals.inudayton.edu
Table 3: Microwave-Assisted vs. Conventional Synthesis of Quinoxalines
| Reactants | Method | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Diamines & Dicarbonyls | Microwave | Solvent-free | 3.5 minutes | 80-90% | e-journals.in |
| Diamines & Dicarbonyls | Conventional | Refluxing ethanol/acetic acid | 2-12 hours | 34-85% | tandfonline.com |
| Dichloroquinoxaline & Nucleophile | Microwave | Triethylamine | 5 minutes | up to 69% | udayton.edu |
| 2-aminoesters & dicarbonyls | Microwave | Sodium ethoxide, ethanol | 30 minutes | 57-85% | mdpi.com |
| 2-aminoesters & dicarbonyls | Conventional | Reflux, 48 hours | Not specified | Lower than MW | mdpi.com |
Ultrasound-Assisted Synthetic Routes
Ultrasound irradiation offers another green and efficient pathway for chemical synthesis. tandfonline.com The physical phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium—generates localized high pressures and temperatures, which can significantly accelerate reaction rates. tandfonline.com This method is noted for being convenient, controllable, and proceeding under milder conditions than many traditional techniques. tandfonline.com
The synthesis of quinoxaline derivatives via the condensation of 1,2-diamines and 1,2-diketones can be performed efficiently under ultrasound irradiation, often without the need for a catalyst. iaea.orgresearchgate.net In a typical procedure, reactants are sonicated in a solvent like ethanol at room temperature, leading to excellent yields in about an hour. researchgate.net This catalyst-free approach is highly efficient and environmentally friendly. iaea.org Ultrasound has also been employed in multicomponent reactions to synthesize more complex quinoxaline-based structures, demonstrating its versatility in constructing heterocyclic frameworks with good yields and shorter reaction times. tandfonline.com The use of organocatalysts like pyrrolidine (B122466) under ultrasonic mediation has also been shown to be highly effective. iau.ir
Table 4: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives
| Reactants | Catalyst/Solvent | Time | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| 1,2-diamines & 1,2-diketones | None / Ethanol | 60 minutes | 98% | Catalyst-free, room temperature. | researchgate.net |
| 1,2-diamines & 1,2-diketones | None / Various Solvents | 60-90 minutes | 80-99% | Catalyst-free, high efficiency. | iaea.org |
| Spirofused heterocycles | Not specified / Not specified | Shorter reaction time | Good yields | Green methodology for bisspirooxindoles. | tandfonline.com |
| Chalcone precursors | Pyrrolidine / DMF | Shorter reaction time | High efficiency | One-pot synthesis of conjugated chalcone-quinoxalines. | iau.ir |
Aqueous Medium Reactions
Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium is a primary goal of green chemistry. nih.gov The synthesis of quinoxalines has been successfully adapted to aqueous conditions, often with the aid of a catalyst to overcome the low solubility of organic reactants.
For example, the condensation of o-phenylenediamines and 1,2-diketones can be carried out in water at room temperature using a recoverable catalyst system composed of p-toluenesulfonic acid (PTSA) and sodium p-toluene sulfonate (NaPTS), which acts as a Brønsted acid hydrotrope combined catalyst (BAHC). chim.it Similarly, a cellulose-based ionic liquid catalyst has been shown to be highly effective for this condensation in water, yielding products in high yields. nih.gov Catalyst-free methods have also been developed, where reactions between α-keto acids and benzene-1,2-diamines proceed efficiently in water to give quinoxalinones, with products easily purified by simple filtration. organic-chemistry.org The use of visible-light photocatalysis has also enabled the synthesis of 1,2-amino alcohols, key precursors, in water at room temperature. rsc.org
Optimization of Reaction Parameters and Yield Enhancement
To maximize the efficiency of synthetic protocols for quinoxalines, systematic optimization of various reaction parameters is crucial. This involves studying the effects of catalyst type and loading, solvent, temperature, and reaction time to find the conditions that provide the highest possible yield of the desired product. researchgate.net
High-throughput screening methods using microdroplet reactions have been developed to rapidly determine the optimal synthesis conditions. nih.gov These studies have shown that reaction yields can be significantly improved and reaction times shortened to within seconds in microdroplets compared to bulk-phase reactions. nih.gov For a model reaction, a methanol-water mixture (1:1) was identified as the optimal solvent for conversion efficiency. nih.gov
In catalyst development, optimization involves screening different catalysts and their concentrations. For the synthesis of 2,3-diphenylquinoxaline (B159395) using a p-TsOH catalyst, a 10 mol% loading was found to be optimal, increasing the yield from 40% (uncatalyzed) to 90% in just 5 minutes. tandfonline.com Similarly, when using the nanostructured catalyst Na2PdP2O7, parameters such as catalyst amount and solvent volume were fine-tuned. nih.gov The yield was found to increase dramatically with an increasing volume of ethanol up to an optimum of 3 mL, after which the yield decreased due to dilution effects. nih.gov
The choice of solvent is another critical parameter. While solvent-free conditions are often preferred for green chemistry, when a solvent is necessary, its impact on yield and reaction time must be assessed. In one study, various solvents were tested for a quinoxaline synthesis, and none presented an advantage over the solvent-free condition, which was therefore selected for its cost and ecological benefits. ias.ac.in Microwave-assisted synthesis also benefits from optimization of temperature and power, which can have a significant effect on reaction yields. tandfonline.comupm.edu.my
Table 5: Optimization of Reaction Conditions for Quinoxaline Synthesis
| Reaction | Parameter Optimized | Range Studied | Optimal Condition | Result | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine + benzil | Catalyst Loading (p-TsOH) | 0-10 mol% | 10 mol% | Yield increased from 40% to 90%. | tandfonline.com |
| 1,2-diamine + 1,2-diketone | Solvent Volume (Ethanol) | 1 mL - 6 mL | 3 mL | Yield increased from 76% (1 mL) to 98% (3 mL). | nih.gov |
| Benzene-1,2-diamine + 1,2-indanedione | Solvent (Microdroplet) | Various | Methanol-Water (1:1) | Best conversion efficiency. | nih.gov |
| 2-chloroquinoxaline + thiol | Solvent System | DMF/K2CO3 vs. Acetone/NaOH | Acetone/0.1 N NaOH | Higher yield (55% vs 50%). | upm.edu.my |
| (E)-3-styrylquinoxalin-2(1H)-one + Br2 | Reactant Ratio (Br2) | 1 - 5 equivalents | 5 equivalents | Yield increased to 85%. | researchgate.net |
Chemical Reactivity and Derivatization of 2 Amino 1 2 Quinoxalinyl Ethanon
Reactions Involving the Alpha-Amino Ketone Functionality
The alpha-amino ketone moiety is a versatile functional group that participates in a variety of chemical reactions. The presence of a primary amine adjacent to a carbonyl group allows for condensation, cyclization, acylation, and alkylation reactions, leading to a wide array of derivatives.
Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)
The primary amino group of 2-Amino-1-(2-quinoxalinyl)ethanone readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. bepls.comajrconline.org The formation of these Schiff bases is a common strategy to introduce further structural diversity.
While specific studies on 2-Amino-1-(2-quinoxalinyl)ethanone are not extensively documented, the reactivity is analogous to other aminoquinoxalines and primary amines. For instance, various substituted aromatic aldehydes have been reacted with amino-functionalized quinoxalines to produce a range of Schiff base derivatives. sapub.org A general representation of this reaction is the condensation of an amino compound with an aldehyde or ketone to form an imine. thieme-connect.de
The reaction is often catalyzed by acids and can be carried out in various solvents, including ethanol (B145695). bepls.com The resulting Schiff bases can be isolated as stable compounds and are valuable precursors for the synthesis of other heterocyclic systems or as ligands for metal complexes.
Table 1: Representative Condensation Reactions for Schiff Base Formation (Analogous Systems)
| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |
| 3-[(2-aminoethyl) amino] quinoxalin-2(1H)-one | Substituted aromatic aldehydes | Schiff's bases of quinoxalin-2(1H)-one | bepls.com |
| Quinolin-7-amine | Various aromatic aldehydes | Schiff's bases of quinoline | bepls.com |
| 2-aminobenzoic acid | 2-thiophene carboxaldehyde | Schiff base with thiophene (B33073) moiety | ajrconline.org |
Cyclization Reactions to Form Fused Heterocycles
The bifunctional nature of the alpha-amino ketone side chain in 2-Amino-1-(2-quinoxalinyl)ethanone makes it an excellent precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, new rings can be constructed, leading to complex polycyclic structures.
A significant application of this reactivity is the synthesis of imidazo[1,2-a]quinoxalines. These compounds can be formed through the reaction of a 2-aminoquinoxaline derivative with an alpha-haloketone, followed by cyclization. nih.gov In the case of 2-Amino-1-(2-quinoxalinyl)ethanone, the amino group can react with a suitable reagent to initiate a cyclization cascade. For example, reaction with a cyanogen (B1215507) bromide could potentially lead to the formation of an amino-imidazo[1,2-a]quinoxaline derivative.
Acylation and Alkylation of the Amino Group
The primary amino group of 2-Amino-1-(2-quinoxalinyl)ethanone can be readily acylated or alkylated to introduce a variety of substituents. These reactions follow standard procedures for the modification of primary amines.
Acylation: Acylation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. researchgate.net This reaction results in the formation of an amide derivative. The choice of acylating agent allows for the introduction of a wide range of functional groups, which can modulate the chemical and physical properties of the molecule.
Alkylation: Alkylation of the amino group can be accomplished by reaction with alkyl halides. libretexts.orgyoutube.comsavemyexams.com This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. docbrown.infostudymind.co.uk It is important to note that the reaction of primary amines with alkyl halides can often lead to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium (B1175870) salts. libretexts.orgyoutube.comsavemyexams.com Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve selective mono-alkylation.
Reactivity of the Quinoxaline (B1680401) Core
The quinoxaline ring system is an electron-deficient aromatic heterocycle, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Nucleophilic Substitution Reactions
The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, particularly at positions activated by electron-withdrawing groups or containing a suitable leaving group. In 2-Amino-1-(2-quinoxalinyl)ethanone, the positions on the benzene (B151609) ring of the quinoxaline moiety can undergo nucleophilic substitution if activated by appropriate substituents.
More commonly, nucleophilic substitution occurs on quinoxaline derivatives where a leaving group, such as a halogen, is present on the pyrazine (B50134) ring. For example, 2-chloroquinoxalines readily undergo nucleophilic substitution with various nucleophiles. While our target compound does not possess such a leaving group, this reactivity is a key strategy for the functionalization of the quinoxaline core in related synthetic pathways.
Oxidation and Reduction Pathways
The oxidation and reduction of 2-Amino-1-(2-quinoxalinyl)ethanone can target either the quinoxaline nucleus or the α-aminoketone side chain, leading to a variety of products.
Reduction:
The quinoxaline ring system is susceptible to reduction. Catalytic hydrogenation, for instance, can reduce the pyrazine ring of the quinoxaline system. The reduction of 2-acetyl-3-methylquinoxaline with sodium in THF at room temperature has been shown to yield the corresponding 1,4-dihydroquinoxaline. sapub.org While specific studies on 2-Amino-1-(2-quinoxalinyl)ethanone are limited, it is plausible that similar conditions could selectively reduce the quinoxaline ring.
The ketone functionality of the side chain can also be a target for reduction. The biocatalytic asymmetric reduction of prochiral ketones is a significant transformation in organic chemistry, yielding chiral alcohols that are valuable precursors for many drugs. For example, the bioreduction of 1-(benzo[d] researchgate.nettandfonline.comdioxol-5-yl)ethanone to enantiomerically pure (S)-1-(1,3-benzodioxal-5-yl)ethanol has been successfully achieved using whole-cell biocatalysts like Lactobacillus fermentum P1. nih.govitu.edu.tr This methodology could potentially be applied to 2-Amino-1-(2-quinoxalinyl)ethanone to produce the corresponding chiral amino alcohol.
Oxidation:
The oxidation of quinoxaline derivatives can lead to various products, including quinoxaline-N-oxides, which are of interest due to their biological activities. The specific oxidation pathways for 2-Amino-1-(2-quinoxalinyl)ethanone are not extensively documented in the literature. However, general methods for the oxidation of similar heterocyclic systems suggest that reagents like hydrogen peroxide or peroxy acids could potentially oxidize the nitrogen atoms of the quinoxaline ring.
Synthesis of Advanced Derivatives and Analogs
The versatile reactivity of 2-Amino-1-(2-quinoxalinyl)ethanone makes it a key starting material for the synthesis of a wide array of advanced derivatives and analogs, including polyheterocyclic systems, chiral molecules, and macrocycles.
The presence of both an amino and a keto group in 2-Amino-1-(2-quinoxalinyl)ethanone makes it an ideal precursor for the construction of fused heterocyclic systems. One important class of such systems is the imidazo[1,2-a]quinoxalines. The synthesis of these compounds often involves the condensation of a 2-aminoquinoxaline derivative with an α-haloketone. While direct synthesis from 2-Amino-1-(2-quinoxalinyl)ethanone is not explicitly detailed, related synthetic strategies suggest its potential as a building block. For instance, new imidazo[1,2-a]quinoxaline (B3349733) analogues have been synthesized through a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with ortho-fluoroaniline. nih.gov
Another approach involves the reaction of o-phenylenediamines with dicarbonyl compounds, which is a common method for synthesizing quinoxalines themselves. nih.gov By analogy, the amino group of 2-Amino-1-(2-quinoxalinyl)ethanone could react with suitable dicarbonyl compounds or their equivalents to form additional heterocyclic rings fused to the quinoxaline system.
| Starting Material(s) | Reagents and Conditions | Product | Reference |
| 2-Imidazole carboxylic acid, ortho-fluoroaniline | Bimolecular condensation, Suzuki cross-coupling (microwave) | Imidazo[1,2-a]quinoxaline analogues | nih.gov |
| 1,2-Phenylenediamines, 1,2-dicarbonyl compounds | Various catalysts | Quinoxaline derivatives | nih.gov |
The synthesis of chiral derivatives of 2-Amino-1-(2-quinoxalinyl)ethanone is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.
One key strategy is the asymmetric reduction of the ketone functionality to produce chiral amino alcohols, as mentioned previously. nih.govitu.edu.tr Another important approach involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For example, oxazolidinones and camphorsultam are well-known chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org In principle, the amino group of 2-Amino-1-(2-quinoxalinyl)ethanone could be derivatized with a chiral auxiliary, which would then direct the stereoselective transformation of the ketone or other parts of the molecule.
Furthermore, asymmetric synthesis has been employed to prepare chiral quinoxaline-2,3-diones. nih.gov In one study, the R- and S-enantiomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione were prepared via asymmetric synthesis, demonstrating the feasibility of introducing chirality into the quinoxaline scaffold. nih.gov
| Precursor | Method | Chiral Product | Reference |
| 1-(Benzo[d] researchgate.nettandfonline.comdioxol-5-yl)ethanone | Biocatalytic asymmetric reduction with Lactobacillus fermentum P1 | (S)-1-(1,3-Benzodioxal-5-yl)ethanol | nih.govitu.edu.tr |
| 6,7-Disubstituted quinoxaline-2,3-dione | Asymmetric synthesis | R- and S-enantiomers of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione | nih.gov |
Quinoxalin-2(1H)-ones are an important class of heterocyclic compounds with a broad range of biological activities. organic-chemistry.orgresearchgate.net Several synthetic routes to quinoxalinones have been developed. A common method involves the condensation of o-phenylenediamines with α-keto acids or their esters. researchgate.net
While the direct hydrolysis of the amino group in 2-Amino-1-(2-quinoxalinyl)ethanone to a hydroxyl group, which could then cyclize to form a quinoxalinone, is not a commonly reported transformation, related reactions exist. For instance, the hydrolysis of α-amino nitriles is a key step in the Strecker synthesis of amino acids. libretexts.orgkhanacademy.org The reaction of α-amino acids with aldehydes can lead to deamination, forming a keto acid. libretexts.org It is conceivable that under specific conditions, the amino group of 2-Amino-1-(2-quinoxalinyl)ethanone could be transformed into a group that is more readily hydrolyzed to a ketone, which could then participate in the formation of a quinoxalinone ring.
More direct methods for the synthesis of quinoxalinones often start from different precursors. For example, quinoxalin-2-ones can be synthesized from 2-haloanilines and amino acids in the presence of a copper catalyst. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Reference |
| o-Phenylenediamines, α-keto acids/esters | Condensation | Quinoxalin-2(1H)-ones | researchgate.net |
| 2-Haloanilines, amino acids | Copper catalyst | Quinoxalin-2-ones | researchgate.net |
Macrocyclic compounds, which are cyclic molecules containing 12 or more atoms, are of great interest in supramolecular chemistry and drug discovery. nih.govyoutube.com The quinoxaline moiety has been successfully incorporated into a variety of macrocyclic structures. researchgate.netresearchgate.net These macrocycles are often synthesized from quinoxaline derivatives that have been functionalized with reactive groups suitable for cyclization reactions.
For example, macrocycles containing the quinoxaline unit have been prepared from podands (acyclic molecules with binding sites) bearing quinoxaline fragments. researchgate.net The development of macrocyclic Pim-1/2 kinase inhibitors has been achieved through the macrocyclization of quinoxaline-dihydropyrrolopiperidinone precursors. nih.gov While there are no specific examples in the literature detailing the direct use of 2-Amino-1-(2-quinoxalinyl)ethanone in macrocycle synthesis, its bifunctional nature (amino and keto groups) suggests its potential as a building block. The amino and keto groups could be derivatized to introduce functionalities that can participate in macrocyclization reactions, such as ring-closing metathesis or amide bond formation.
Peptide macrocyclization is a well-established strategy, and methods such as photoredox-catalyzed decarboxylative macrocyclization of peptides have been developed. nih.gov It is plausible that 2-Amino-1-(2-quinoxalinyl)ethanone could be incorporated into a peptide chain, and its functional groups could be utilized in a subsequent macrocyclization step.
Spectroscopic and Structural Characterization of 2 Amino 1 2 Quinoxalinyl Ethanon and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including quinoxaline (B1680401) derivatives. nih.gov By analyzing one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon signals can be achieved, confirming the molecular structure. tandfonline.comnih.gov
Proton NMR (¹H NMR) spectroscopy provides critical information about the proton environments within a molecule. For 2-Amino-1-(2-quinoxalinyl)ethanone, the spectrum is characterized by distinct signals corresponding to the quinoxaline ring, the methylene (B1212753) group, and the amine group.
The protons of the quinoxaline ring typically resonate in the downfield aromatic region (δ 7.5–8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen heteroatoms. The proton at the C3 position of the quinoxaline ring is expected to appear as a singlet and is often the most deshielded proton of the ring system. The four protons on the benzene (B151609) portion of the quinoxaline moiety (H5, H6, H7, H8) exhibit complex splitting patterns, such as multiplets or doublets of doublets, arising from spin-spin coupling with adjacent protons. chemrxiv.org
The methylene protons (—CH₂—) of the ethanone (B97240) side chain are anticipated to produce a singlet in the region of δ 4.0–5.0 ppm. The protons of the primary amine (—NH₂) typically appear as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O). researchgate.net The exact chemical shift of the amine protons can vary depending on the solvent, concentration, and temperature.
Table 1: Typical ¹H NMR Chemical Shifts for Protons in 2-Amino-1-(2-quinoxalinyl)ethanone Derivatives
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Quinoxaline H-3 | 8.5 - 9.0 | Singlet (s) | Deshielded by adjacent N and C=O group. |
| Quinoxaline H-5 to H-8 | 7.5 - 8.3 | Multiplet (m) | Aromatic region, complex splitting. chemicalbook.com |
| Ethanone —CH₂— | 4.0 - 5.0 | Singlet (s) | Methylene protons adjacent to carbonyl and amine. |
| Amine —NH₂ | Variable | Broad Singlet (br s) | D₂O exchangeable. researchgate.net |
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. youtube.com In 2-Amino-1-(2-quinoxalinyl)ethanone, the carbon signals are distributed over a wide chemical shift range, allowing for the unambiguous identification of each carbon atom. oregonstate.edu
The carbonyl carbon (C=O) of the ethanone group is the most deshielded carbon, typically appearing at δ > 190 ppm. libretexts.org The carbons of the quinoxaline ring resonate in the aromatic region, generally between δ 125 and 160 ppm. lookchem.comchemicalbook.com Carbons directly bonded to nitrogen atoms (C2 and C3) or adjacent to the fused ring junction (C4a and C8a) have characteristic chemical shifts that are influenced by the electronic effects of the heteroatoms. lookchem.com The methylene carbon (—CH₂—) of the side chain is found in the aliphatic region, with a typical chemical shift around 40–55 ppm. docbrown.info The analysis of these shifts confirms the connectivity of the carbon framework. ias.ac.in
Table 2: Predicted ¹³C NMR Chemical Shifts for the Carbon Framework of 2-Amino-1-(2-quinoxalinyl)ethanone
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| Ethanone C=O | > 190 | Ketone carbonyl carbon. libretexts.org |
| Quinoxaline C-2, C-3 | 145 - 160 | Carbons in the pyrazine (B50134) ring, adjacent to nitrogen. |
| Quinoxaline C-4a, C-8a | 138 - 142 | Bridgehead carbons at the ring junction. researchgate.net |
| Quinoxaline C-5 to C-8 | 125 - 135 | Carbons in the benzene ring. lookchem.com |
| Ethanone —CH₂— | 40 - 55 | Methylene carbon adjacent to carbonyl and amine. |
Two-dimensional (2D) NMR experiments are powerful tools for confirming the complex structures of quinoxaline derivatives by revealing connectivity between atoms. tandfonline.comnih.goviajps.com
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu In 2-Amino-1-(2-quinoxalinyl)ethanone, COSY spectra would display cross-peaks between adjacent protons on the benzene ring (e.g., H5 with H6, H6 with H7, and H7 with H8), confirming their sequential arrangement. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu It is highly effective for assigning the signals of the methylene (—CH₂—) group and each protonated carbon in the quinoxaline ring by linking the proton and carbon chemical shifts. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects long-range (typically 2-3 bond) couplings between protons and carbons (¹H-¹³C). columbia.edu HMBC is crucial for piecing together the entire molecular structure by connecting different fragments. Key correlations would include those from the methylene (—CH₂—) protons to the carbonyl carbon (C=O) and to carbons C2 and C3 of the quinoxaline ring. Additionally, correlations from the quinoxaline H3 proton to the carbonyl carbon would definitively establish the connection point of the side chain. sdsu.eduresearchgate.net
While 2-Amino-1-(2-quinoxalinyl)ethanone itself is achiral, many of its derivatives possess chiral centers, making the study of their stereochemistry essential. Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical spectral parameters in an achiral environment. nih.govresearchgate.net
To achieve chiral discrimination via NMR, it is necessary to create a diastereomeric environment. This is typically accomplished by using chiral solvating agents (CSAs) or by chemically converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). These chiral auxiliaries interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with distinct NMR spectra, allowing for their differentiation and quantification. The development of such methods is crucial, as different enantiomers of quinoxaline-based compounds can exhibit significantly different biological activities. nih.gov The ability to resolve enantiomers is a key step in designing and developing new chiral drugs. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of 2-Amino-1-(2-quinoxalinyl)ethanone displays several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net
N-H Stretching : The primary amine (—NH₂) group gives rise to two distinct absorption bands in the 3500–3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching : Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (—CH₂—) group appears as bands just below 3000 cm⁻¹. scialert.net
C=O Stretching : A strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group is a prominent feature, typically found in the 1700–1680 cm⁻¹ range. nih.gov
C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the quinoxaline aromatic system appear in the 1650–1500 cm⁻¹ region. nih.gov
N-H Bending : The scissoring vibration of the primary amine group is expected to be observed near 1600 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for 2-Amino-1-(2-quinoxalinyl)ethanone
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (—NH₂) | N-H Stretch | 3500 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | > 3000 | Weak to Medium |
| Aliphatic C-H (—CH₂—) | C-H Stretch | < 3000 | Medium |
| Ketone (C=O) | C=O Stretch | 1700 - 1680 | Strong, Sharp |
| Quinoxaline Ring | C=N, C=C Stretch | 1650 - 1500 | Medium to Strong |
| Primary Amine (—NH₂) | N-H Bend | ~1600 | Medium |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a vital tool for probing the vibrational properties of quinoxaline derivatives, offering insights that are complementary to infrared (IR) spectroscopy. acs.orgscialert.net Studies on various quinoxaline-based systems have demonstrated the power of Raman spectroscopy in identifying key structural features and understanding conjugation effects. acs.orgresearchgate.net
For instance, in the analysis of indeno quinoxaline derivatives, characteristic C-H stretching vibrations of the heteroaromatic ring are observed in the 3100-3000 cm⁻¹ region in both FT-IR and FT-Raman spectra. scialert.net Specifically, C-H stretching vibrations for the indeno quinoxaline ring have been reported at 3064 and 3037 cm⁻¹ in the FT-Raman spectrum. scialert.net The C=C stretching vibrations within the aromatic system typically appear in the range of 1674-1504 cm⁻¹, with specific bands for an indeno quinoxaline derivative observed at 1582 and 1512 cm⁻¹ in the Raman spectrum. scialert.net Furthermore, the C=N stretching frequency is characterized by a strong absorption band in the region of 1630-1600 cm⁻¹. scialert.net
In studies of quinoxalinone-based chromophores, Raman spectroscopy has been instrumental in identifying intense marker bands that are sensitive to the degree of π-conjugation within the molecule. acs.orgresearchgate.net The intensities of these bands can be correlated with the extent of electronic delocalization between different molecular moieties. acs.orgresearchgate.net For amino acids, which share the amino functional group with the title compound, Raman spectroscopy, often coupled with machine learning models, has been effectively used to simulate and analyze their vibrational spectra. nih.gov This approach has shown good agreement with experimental data for all 20 standard amino acids. nih.gov
The following table summarizes key Raman spectral data for related quinoxaline derivatives:
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-H Stretching (aromatic) | 3064, 3037 | scialert.net |
| C=C Stretching (aromatic) | 1582, 1512 | scialert.net |
| C=N Stretching | ~1604 | scialert.net |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of 2-Amino-1-(2-quinoxalinyl)ethanone and its derivatives.
High-resolution mass spectrometry (HRMS) is crucial for obtaining the precise mass of a molecule, which in turn allows for the determination of its elemental composition. This technique is routinely employed in the characterization of newly synthesized quinoxaline derivatives. acs.org For example, in the study of 2-aminoaryl quinoxaline derivatives, HRMS was performed in electrospray ionization (ESI) mode with a time-of-flight (TOF) mass analyzer to confirm the molecular formulas of the synthesized compounds. acs.org Similarly, the characterization of various other quinoxaline derivatives has relied on HRMS to verify their structures. researchgate.net
Tandem mass spectrometry (MS/MS), particularly with electrospray ionization (ESI), is a powerful method for confirming the structure of molecules by analyzing their fragmentation patterns. nih.govimist.ma In the study of novel synthetic 1-N-glycoside-quinoxalinone derivatives, ESI-MS/MS using a hybrid QqToF instrument was used to characterize and differentiate the compounds. nih.gov The breakdown pathways of the protonated molecules were rationalized through low-energy collision-induced dissociation (CID)-MS/MS analyses. nih.gov
For isomeric 2-oxo-oxazolidinyl quinoxaline derivatives, ESI-MS/MS has been used to investigate and compare their fragmentation pathways. imist.maresearchgate.net The structural similarities and differences between isomers can be discerned by observing their unique product ions upon CID. imist.ma For instance, one isomeric protonated molecule at m/z 362 was found to eliminate an oxazolidinone molecule to produce a product ion at m/z 275, while also losing a 3-styryl-quinoxalin-2-one molecule to yield a base peak at m/z 114. researchgate.net
The fragmentation of ketones, a key functional group in the title compound, typically involves cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.org For amines, alpha-cleavage is a dominant fragmentation pathway, and the molecular ion peak is characteristically an odd number. libretexts.org In the case of amino alcohols, a related class of compounds, ESI-MS/MS studies have shown that the primary fragmentation involves the dissociation of functional groups from the molecular skeleton. nih.gov The analysis of amino acids by tandem MS reveals that the most abundant precursor and product ions are often (M+H)⁺ and (M-COOH)⁺, respectively. researchgate.net
A general fragmentation pattern for quinoxaline derivatives involves the initial protonation of the molecule in ESI, followed by characteristic losses of neutral molecules or radical fragments, which helps in piecing together the original structure. nih.govnih.govtandfonline.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, three-dimensional structural information of molecules in the solid state. This technique has been successfully applied to various quinoxaline derivatives to determine their precise molecular geometry, bond lengths, bond angles, and intermolecular interactions. tandfonline.comnih.govnih.gov
For example, the crystal structure of ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate revealed that the quinoxaline portion is nearly planar, while the substituent groups are rotated out of this plane. tandfonline.com The crystal packing was stabilized by C-H···O and C-H···N hydrogen bonds, as well as C-H···π interactions. tandfonline.com In another study of 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one, the quinoxaline units were found to be non-planar and twisted. nih.gov The crystal structure was characterized by C—H⋯O and C—H⋯N hydrogen bonds and π-stacking interactions. nih.gov
The crystal structure of 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate showed a non-planar cation linked through hydrogen-bonded anion-water units. nih.gov X-ray crystallography has also been a valuable tool for identifying the amino acid sequences of unknown proteins by analyzing the electron density maps, especially at high resolution. pan.pl
The following table presents selected crystallographic data for a related quinoxaline derivative.
| Compound | Crystal System | Space Group | Reference |
| 2-amino-1,3-dibromo-6-oxo-5,6-dihydropyrido[1,2-a]quinoxalin-11-ium bromide monohydrate | Triclinic | P-1 | nih.gov |
| ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate | Monoclinic | P2₁/c | tandfonline.com |
| 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one | Monoclinic | P2₁/c | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) and molar absorptivities provide information about the electronic structure and conjugation of the compound.
The UV-Vis spectra of quinoxaline derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions. ias.ac.in For a series of quinoxalinone derivatives, theoretical UV spectra calculated using time-dependent density functional theory (TD-DFT) showed that absorption around 415 nm corresponds to an intramolecular n→π* electronic transition. ias.ac.in The electronic absorption spectra of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives have been measured in both aprotic and mixed solvent systems, showing a slight hypsochromic (blue) shift of the low-energy absorption bands in the mixed solvent. mdpi.com
The absorption patterns of quinoxaline derivatives can be broadened and shifted by introducing conjugated linkers and different substituents. researchgate.netrsc.org For instance, aryl moieties attached to the quinoxaline system cause a bathochromic (red) shift, with the extent of the shift depending on the electron-donating strength of the substituent. researchgate.net In the case of 2'-methoxyacetophenone, a related compound, it exhibits improved UVA absorption compared to other acetophenone (B1666503) derivatives. researchgate.net
The following table summarizes UV-Vis absorption data for some quinoxaline derivatives in different solvents.
| Compound/Derivative Class | Solvent | λ_max (nm) | Reference |
| Quinoxalinone derivatives | Ethanol (B145695) | ~415 | ias.ac.in |
| 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalines | DMSO | Varies with substitution | mdpi.com |
| Quinoxaline derivatives with aryl moieties | Chloroform | Varies with substituent | researchgate.net |
| 2'-Methoxyacetophenone | D₂O | Strong UVA absorption | researchgate.net |
Computational and Theoretical Studies of 2 Amino 1 2 Quinoxalinyl Ethanon
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of many-body systems. For quinoxaline-based compounds, DFT calculations offer a detailed understanding of molecular geometry, electronic distribution, and reactivity, which are fundamental to their chemical and biological activities. These calculations are performed to determine optimized geometry, analyze frontier molecular orbitals, and map the electrostatic potential. nih.govresearchgate.net
The first step in computational analysis is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set, researchers can calculate the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the 2-Amino-1-(2-quinoxalinyl)ethanone molecule. This process is crucial as the specific conformation of the amino-ethanone sidechain relative to the quinoxaline (B1680401) ring system dictates its steric and electronic properties, which in turn influence its interaction with biological targets.
Bond Lengths: The calculated distances between bonded atoms.
Bond Angles: The angles formed by three consecutive bonded atoms.
Dihedral Angles: The torsional angles that define the molecule's 3D shape and identify its most stable conformer.
The table below illustrates typical data obtained from a geometry optimization calculation for a molecule in the quinoxaline class.
| Parameter | Atom Connection | Typical Calculated Value |
| Bond Length | C=N (quinoxaline ring) | ~ 1.34 Å |
| Bond Length | C=O (ethanone group) | ~ 1.23 Å |
| Bond Angle | C-C-N (ring junction) | ~ 120° |
| Dihedral Angle | C(ring)-C(carbonyl)-C-N | Varies with conformation |
Note: The data in this table is representative of the quinoxaline class of compounds and is for illustrative purposes.
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoxaline derivatives, this analysis helps predict their potential as electron donors or acceptors in chemical reactions and biological interactions. researchgate.net
Global reactivity descriptors can be derived from HOMO and LUMO energies:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Electronegativity (χ) = (I + A) / 2
| Parameter | Description | Typical Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |
Note: The data in this table is representative of quinoxaline derivatives and is for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the charge distribution across a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. Different colors represent varying potential values:
Red: Regions of high electron density and negative electrostatic potential, indicating sites susceptible to electrophilic attack. In 2-Amino-1-(2-quinoxalinyl)ethanone, these would likely be centered around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the carbonyl group.
Blue: Regions of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the amine protons.
Green: Regions of neutral or near-zero potential.
The MEP map is crucial for predicting how the molecule will interact with other molecules, including biological receptors, by highlighting regions of electrostatic attraction and repulsion.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. This method examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. Key insights from NBO analysis include:
Hybridization: Determines the hybrid orbitals used in bonding.
Charge Distribution: Calculates the natural atomic charges on each atom, offering a more refined view than MEP.
DFT calculations are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm their structure.
Infrared (IR) Spectroscopy: DFT can calculate the vibrational frequencies of a molecule's chemical bonds. The predicted IR spectrum shows characteristic peaks for functional groups like the N-H stretch of the amine, the C=O stretch of the ketone, and the C=N and C=C vibrations within the quinoxaline ring. Comparing the calculated spectrum with the experimental one helps validate the synthesized structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of 1H and 13C atoms can also be calculated. These predictions are valuable for assigning the signals in experimental NMR spectra, confirming the connectivity and chemical environment of each atom in the molecule. nih.gov
| Functional Group | Characteristic Vibration | Typical Calculated Wavenumber (cm-1) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Carbonyl (C=O) | Stretching | 1680 - 1710 |
| Quinoxaline (C=N) | Stretching | 1610 - 1640 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
Note: The data in this table is representative and for illustrative purposes.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For 2-Amino-1-(2-quinoxalinyl)ethanone, docking studies would be employed to investigate its binding affinity and mode of interaction with various biological targets. Quinoxaline derivatives are known to target enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2). nih.govekb.egrsc.org
The docking process involves:
Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank).
Preparation of the Ligand: Generating the optimized 3D structure of 2-Amino-1-(2-quinoxalinyl)ethanone, typically from DFT calculations.
Docking Simulation: Using software to place the ligand into the active site of the receptor in multiple conformations and calculating the binding energy for each pose.
The results of a docking study provide critical information, including the binding affinity (often expressed as a docking score or binding free energy in kcal/mol) and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the receptor's active site. rsc.org
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |
| VEGFR-2 | -7.0 to -9.0 | Cys919, Asp1046 | Hydrogen Bonding |
| EGFR | -6.5 to -8.5 | Met769, Asp831 | Hydrogen Bonding, Hydrophobic |
| COX-2 | -8.0 to -10.0 | Arg120, Tyr385 | Hydrogen Bonding, Pi-Alkyl |
Note: This table presents hypothetical yet representative data for a quinoxaline-type inhibitor to illustrate the output of a molecular docking study.
Ligand-Target Interactions in Biological Systems
Computational modeling, particularly molecular docking, has been instrumental in predicting and analyzing the binding of 2-amino-1-(2-quinoxalinyl)ethanone and its derivatives to various biological targets. These studies reveal that the quinoxaline scaffold serves as a potent pharmacophore, capable of engaging in multiple types of interactions within protein active sites.
Pharmacophore modeling of quinoxaline derivatives identifies essential structural features for target-specific binding, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions that define the necessary spatial arrangement for biological activity smolecule.com. The nitrogen atoms within the quinoxaline ring are frequently identified as critical hydrogen bond acceptors, facilitating interactions with donor groups in the binding sites of target proteins smolecule.com.
Molecular docking studies have elucidated specific binding modes for quinoxaline derivatives across different targets. For instance, in the context of vascular endothelial growth factor receptor-2 (VEGFR-2), docking studies show that these compounds establish favorable binding patterns rsc.org. Similarly, when docked into the active site of enzymes like cyclooxygenase-2 (COX-2), quinoxaline-related structures have been shown to form key hydrogen bonds and pi-pi stacking interactions with critical residues such as Tyr355 and Arg120 nih.gov. The amino group and the ethanone (B97240) sidechain are also crucial, often participating in hydrogen bonding networks that stabilize the ligand-protein complex smolecule.com. For example, the amino group can form hydrogen bonds with backbone carbonyl oxygen atoms in the hinge regions of kinase active sites smolecule.com.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| VEGFR-2 | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | smolecule.comrsc.org |
| COX-2 | Tyr355, Arg120 | Hydrogen Bonding, Pi-Pi Stacking | nih.gov |
| EGFR | Not Specified | Not Specified | rsc.org |
| Mpro (SARS-CoV-2) | Not Specified | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |
| Interleukin-8 Receptor | Not Specified | Not Specified | nih.gov |
| AMPA Receptor | Glu-13, Tyr-16, Tyr-61, Pro-89, etc. | π-hydrophobic, van der Waals | researchgate.net |
Structure-Activity Relationship (SAR) Derivation for In Vitro Activities
The systematic modification of the 2-amino-1-(2-quinoxalinyl)ethanone scaffold has led to the derivation of detailed structure-activity relationships (SAR), guiding the development of more potent and selective agents. SAR studies focus on how changes to the quinoxaline core, the amino-ethanone sidechain, and various substituents impact in vitro biological activity against targets like kinases, inflammatory mediators, and cancer cell lines rsc.orgmdpi.com.
Key findings from SAR studies on quinoxaline derivatives can be summarized as follows:
Substituents on the Quinoxaline Core: The nature and position of substituents on the fused benzene (B151609) ring of the quinoxaline moiety significantly modulate activity. Electron-withdrawing groups, such as nitro groups, at the 7-position have been shown to decrease anticancer activity, whereas electron-releasing groups on aromatic rings attached to the core tend to increase activity mdpi.com. Dichloro substitution at the 6 and 7 positions can enhance selectivity smolecule.com.
Modifications at the 2-Position: The group attached at the C2 position of the quinoxaline ring is critical. Linkers such as NH-CO have been found to increase activity, while aliphatic linkers tend to decrease it mdpi.com. The presence of an N-methylpyrazole group at this position has been reported to significantly improve metabolic stability, leading to a more potent series of compounds smolecule.com.
Modifications at the 3-Position: The group at the C3 position also plays a vital role. The introduction of various heteroaryl groups at this position has been explored to optimize interactions with targets like the interleukin-8 receptor nih.gov. An N-linker at this position was found to increase activity, while an O-linker decreased it mdpi.com.
The Amino Group: The amino group is often essential for activity. SAR studies have shown that secondary amines at certain positions can increase activity, while primary and tertiary amines may decrease it mdpi.com.
The following table provides a summary of SAR findings for various quinoxaline derivatives based on their in vitro activities.
| Modification Site | Substituent/Modification | Effect on In Vitro Activity | Reference |
| Quinoxaline Position 2 | NH-CO linker | Increased activity | mdpi.com |
| Quinoxaline Position 2 | o,o-dimethoxyphenyl group | Increased activity | mdpi.com |
| Quinoxaline Position 3 | N-linker | Increased activity | mdpi.com |
| Quinoxaline Position 3 | O-linker | Decreased activity | mdpi.com |
| Quinoxaline Position 7 | Electron-withdrawing group (e.g., NO2) | Decreased activity | mdpi.com |
| General | Electron-releasing groups on attached aryl rings | Increased activity | mdpi.com |
| General | N-Methylpyrazole moiety | Significant improvement, enhanced metabolic stability | smolecule.com |
| General | 6,7-Dichloro substitution | Enhanced selectivity | smolecule.com |
Prediction of Pharmacokinetic Parameters (ADME-related computational predictions, excluding biological testing)
In silico methods are widely employed in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, including derivatives of 2-amino-1-(2-quinoxalinyl)ethanone nih.govudhtu.edu.ua. These computational predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before resource-intensive biological testing is undertaken nih.gov.
Commonly used computational approaches include Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, which use molecular descriptors to predict ADMET properties nih.govnih.gov. For quinoxaline derivatives, in silico ADMET studies have been performed to assess their drug-likeness and predict key pharmacokinetic parameters rsc.org. These predictions are often based on established principles like Lipinski's Rule of Five to evaluate oral bioavailability potential udhtu.edu.ua.
Predicted parameters for various quinoxaline derivatives often include:
Absorption: Human intestinal absorption (%HIA) and Caco-2 cell permeability are calculated to estimate oral absorption nih.govresearchgate.net.
Distribution: The ability to cross the blood-brain barrier (BBB) and the extent of plasma protein binding (%PPB) are frequently predicted nih.govudhtu.edu.ua.
Metabolism: Predictions may identify potential sites of metabolism by cytochrome P450 enzymes.
Toxicity: Computational models can predict potential hepatotoxicity, mutagenicity, and cardiotoxicity nih.gov.
In silico studies on some quinoxalinone derivatives, for example, predicted high Caco-2 permeability and %HIA, with low BBB permeability and no predicted hepatotoxicity or mutagenicity nih.gov. The table below shows examples of computationally predicted ADME parameters for representative quinoxaline-based compounds found in the literature.
| Compound Class | Predicted Parameter | Predicted Value/Outcome | Reference |
| Quinoxalinone Derivative (6d) | Caco-2 Permeability | High | nih.gov |
| Quinoxalinone Derivative (6d) | % Human Intestinal Absorption | 99.58% | nih.gov |
| Quinoxalinone Derivative (6d) | Blood-Brain Barrier Permeability | Low | nih.gov |
| Quinoxalinone Derivative (6d) | Hepatotoxicity | Zero | nih.gov |
| Indenoquinoxaline Derivatives | Lipinski's Rule of Five | Compliant ("drug-like") | udhtu.edu.ua |
| Indenoquinoxaline Derivatives | Intestinal Absorption | Predicted to be well-absorbed | udhtu.edu.ua |
| New Quinoxaline-2(1H)-ones | Drug-likeness | High | rsc.org |
Molecular Dynamics (MD) Simulations
Conformational Flexibility and Dynamic Behavior
Molecular dynamics (MD) simulations provide critical insights into the conformational flexibility and dynamic behavior of 2-amino-1-(2-quinoxalinyl)ethanone and its analogs, which are essential for understanding their biological function smolecule.com. The amino-ethanone sidechain is a particularly important structural element that exhibits significant conformational dynamics smolecule.com. This flexibility allows the molecule to adapt its shape upon binding to a target protein, a process that directly influences binding affinity and selectivity smolecule.com.
Ligand-Protein Binding Dynamics
MD simulations are a powerful tool for exploring the entire process of ligand-protein binding, moving beyond the static pictures provided by molecular docking unimi.it. These simulations can model the dynamic adjustments that occur in both the ligand and the protein during the binding event, consistent with theories of "induced fit" and "conformational selection" unimi.it.
For quinoxaline derivatives, simulations show that the conformational adaptation of the flexible amino-ethanone sidechain is crucial for optimally positioning the amino group to form stable hydrogen bonding networks with the target protein smolecule.com. This conformational restriction upon binding contributes favorably to the binding free energy smolecule.com. The binding process is a thermodynamic balance between the entropic loss from this restricted motion and the enthalpic gain from forming favorable interactions smolecule.com.
Advanced MD simulation techniques and analysis methods, such as multi-ensemble Markov models, can even be used to compute the kinetics of binding and unbinding, providing estimates of association and dissociation rates that can extend to the seconds timescale nih.gov. Such simulations can reveal complex binding funnels with multiple pathways and intermediate states nih.gov. Furthermore, analyzing the dynamic changes within the protein itself upon ligand binding can provide a deeper understanding of the relationship between protein dynamics and binding affinity arxiv.org. For related aminoquinoline compounds, MD simulations of up to 100 ns have been used to confirm the stability of the predicted ligand-protein complex over time nih.gov.
Reaction Mechanism Elucidation through Computational Approaches
While specific computational studies on the reaction mechanisms of 2-amino-1-(2-quinoxalinyl)ethanone are not widely documented, computational chemistry provides a robust framework for such investigations. Theoretical approaches, particularly those based on quantum mechanics (QM) and ab-initio molecular dynamics, are frequently used to elucidate the detailed pathways of chemical reactions, including synthesis and metabolism.
For related chemical systems, such as the reaction of amines with CO2, comparative computational studies have been performed to understand the reaction mechanisms, including the formation of zwitterionic intermediates and the role of solvent molecules researchgate.net. These studies typically calculate the potential energy surfaces for different reaction channels, identifying transition states and activation energies to determine the most favorable pathway researchgate.net.
Applications of 2 Amino 1 2 Quinoxalinyl Ethanon As a Chemical Building Block
A Valuable Precursor in the Synthesis of Complex Molecules
The chemical architecture of 2-Amino-1-(2-quinoxalinyl)ethanone, possessing both a nucleophilic amino group and an electrophilic carbonyl group in a 1,2-relationship, makes it an ideal starting material for constructing intricate molecular frameworks. This arrangement allows for a variety of cyclization reactions, enabling the efficient assembly of fused heterocyclic systems.
One of the key applications of this compound is in the synthesis of pyrrolo[1,2-a]quinoxalines. These reactions often proceed through a Pictet-Spengler type mechanism. nih.govnih.gov In a typical synthesis, the amino group of 2-Amino-1-(2-quinoxalinyl)ethanone can react with an aldehyde or ketone to form an imine intermediate. Subsequent intramolecular cyclization onto the electron-rich quinoxaline (B1680401) ring, followed by aromatization, yields the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. nih.gov The versatility of this approach allows for the introduction of a wide range of substituents on the resulting heterocyclic system by varying the carbonyl component in the initial reaction.
Furthermore, the reactivity of the α-amino ketone moiety can be harnessed to construct other important heterocyclic systems. For instance, it can participate in condensation reactions with various reagents to form five- or six-membered rings fused to the quinoxaline core.
A Scaffold for the Synthesis of Heterocyclic Libraries
The ability of 2-Amino-1-(2-quinoxalinyl)ethanone to readily undergo various chemical transformations makes it a valuable scaffold for combinatorial chemistry and the generation of diverse heterocyclic libraries. Such libraries are instrumental in drug discovery and the development of new materials.
The synthesis of imidazo[1,5-a]quinoxalines is another significant application of this versatile building block. nih.govnih.gov These compounds can be prepared through a condensation reaction of 2-Amino-1-(2-quinoxalinyl)ethanone with appropriate reagents, followed by an intramolecular cyclization. The reaction of quinoxalin-2-ones with tosylmethyl isocyanide (TosMIC) represents a key strategy for constructing the imidazole (B134444) ring fused to the quinoxaline system. The resulting imidazo[1,5-a]quinoxaline (B8520501) core can be further functionalized, leading to a library of compounds with a wide range of electronic and steric properties. The development of efficient, one-pot synthetic protocols further enhances the utility of this scaffold in generating molecular diversity. nih.gov
The strategic functionalization of the quinoxaline ring or the amino and ketone groups prior to or after the cyclization reactions allows for the creation of a vast array of derivatives from a single, readily accessible starting material.
A Key Component in Material Science and Organic Electronics
The quinoxaline moiety is a well-known electron-deficient system, and its incorporation into larger conjugated molecules is a common strategy for developing materials with interesting electronic and photophysical properties. 2-Amino-1-(2-quinoxalinyl)ethanone serves as a valuable building block for the synthesis of such functional organic materials.
Quinoxaline derivatives are widely explored for their applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. The electron-accepting nature of the quinoxaline ring, when combined with electron-donating groups, can lead to the formation of donor-acceptor (D-A) type chromophores. These D-A systems often exhibit intramolecular charge transfer (ICT) characteristics, which are crucial for their electroluminescent properties. While direct use of 2-Amino-1-(2-quinoxalinyl)ethanone in final devices is not commonly reported, its derivatives, obtained through reactions involving the amino and ketone functionalities, are key intermediates in the synthesis of these advanced materials. For instance, the amino group can be acylated or arylated to introduce different functionalities that tune the electronic properties and solid-state packing of the resulting molecules, which in turn influences their performance as organic semiconductors.
A Versatile Reagent in Chemical Transformations
Beyond its role as a building block for cyclization reactions, 2-Amino-1-(2-quinoxalinyl)ethanone can also act as a key reagent in various chemical transformations. The primary amino group can be utilized in reactions such as N-alkylation, N-arylation, and acylation to introduce a variety of substituents. These modifications can dramatically alter the compound's reactivity and physical properties, opening up new avenues for its application.
The ketone functionality, on the other hand, can undergo reactions typical of carbonyl compounds, such as reduction to the corresponding alcohol, or reaction with organometallic reagents to introduce new carbon-carbon bonds. The resulting amino alcohols are themselves valuable chiral auxiliaries and building blocks in asymmetric synthesis.
A Foundation for the Development of Corrosion Inhibitors
Quinoxaline derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic environments. The presence of heteroatoms (nitrogen) and the planar aromatic structure of the quinoxaline ring facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier that inhibits the corrosion process.
2-Amino-1-(2-quinoxalinyl)ethanone serves as an excellent starting point for the synthesis of novel corrosion inhibitors. The amino and ketone groups provide convenient handles for chemical modification, allowing for the introduction of long alkyl chains or other functional groups that can enhance the molecule's solubility and film-forming properties. For example, condensation of the amino group with aldehydes can lead to Schiff bases, which are a well-known class of corrosion inhibitors. The resulting compounds can exhibit enhanced adsorption and protective capabilities due to the increased electron density and surface coverage they provide.
In Vitro Biological Activity and Mechanistic Investigations of 2 Amino 1 2 Quinoxalinyl Ethanon Derivatives
Antimicrobial Properties
Antibacterial Activity (In Vitro Studies)
Quinoxaline (B1680401) derivatives have demonstrated notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govjocpr.comnih.gov The mechanism of action for some quinoxaline 1,4-dioxides is believed to involve the production of free radicals through bioreduction, which subsequently leads to DNA damage in bacterial cells. nih.gov
A variety of substituted quinoxalin-2(1H)-one derivatives have been synthesized and screened for their antibacterial potential. jocpr.comjohnshopkins.edu For instance, certain derivatives incorporating hydrazone, hydrazine, and pyrazole (B372694) moieties have shown significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 µg/mL against standard bacterial strains. johnshopkins.edu Some of these compounds also exhibited bactericidal effects against multi-drug resistant bacteria. johnshopkins.edu
In one study, Schiff bases derived from 4-(2-methylquinoxalinyloxy)benzaldehyde and 4-(2-methyl-quinoxaline-3-yloxy)benzamine were synthesized and evaluated. nih.gov Several of these compounds were highly active against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Notably, some derivatives displayed specific high activity against E. coli. nih.gov
The substitution pattern on the quinoxaline ring plays a crucial role in determining the antibacterial potency. For example, symmetrically disubstituted quinoxalines have been found to exhibit more significant antibacterial activity compared to their asymmetrically substituted counterparts. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Quinoxaline Derivatives
| Compound Type | Test Organisms | Activity (MIC/Inhibition Zone) | Reference |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivatives | Standard bacterial strains, MDRB strains | MIC: 0.97–62.5 µg/mL | johnshopkins.edu |
| Schiff bases of quinoxaline | S. aureus, B. subtilis, E. coli, P. aeruginosa | High activity (Disc diffusion) | nih.gov |
| Symmetrically disubstituted quinoxalines | S. aureus, B. subtilis, E. coli, P. vulgaris | Inhibition zones: up to 30 mm | nih.gov |
| Substituted quinoxalin-2(1H)-one derivatives | S. aureus, E. coli, P. aeruginosa | Active at 50 & 500 µg/ml | jocpr.com |
Antifungal Activity (In Vitro Studies)
Certain quinoxaline derivatives have also been investigated for their in vitro antifungal properties. nih.govrsc.org A series of quinoxaline derivatives were designed and tested against plant pathogenic fungi, with some compounds showing significant activity. rsc.org For example, compounds 5j and 5t in one study exhibited potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org
In another study, thirty-three quinoxalines bearing an aminobenzoyl or aminobenzoylglutamate group were synthesized and evaluated. nih.gov Among them, compound 29 showed notable antifungal activity alongside anti-HIV and anticancer properties. nih.gov Compounds 31 and 37 from the same series also demonstrated prevailing antifungal activity. nih.gov The tests were conducted against various fungal pathogens, including Candida albicans. jocpr.comnih.gov
Some substituted quinoxalin-2(1H)-one derivatives have also been screened for their activity against Candida albicans, with some compounds showing high activity at concentrations of 50 and 500 ug/ml. jocpr.com
Table 2: In Vitro Antifungal Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity Metric (EC50/MIC) | Reference |
| Compound 5j | Rhizoctonia solani | EC50: 8.54 μg/mL | rsc.org |
| Compound 5t | Rhizoctonia solani | EC50: 12.01 μg/mL | rsc.org |
| Compound 29 | Not specified | Active | nih.gov |
| Compound 31 | Not specified | Active | nih.gov |
| Compound 37 | Not specified | Active | nih.gov |
| Substituted quinoxalin-2(1H)-one derivatives | Candida albicans | Active at 50 & 500 µg/ml | jocpr.com |
Antimycobacterial and Antituberculosis Potency (In Vitro Studies)
Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have emerged as a promising class of compounds with significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.govnih.gov Their novel mechanism of action, which is distinct from current antitubercular drugs, makes them particularly interesting for combating multidrug-resistant tuberculosis (MDR-TB). nih.govnih.gov
Several studies have highlighted the potent antimycobacterial effects of various quinoxaline derivatives. For instance, ketone and amide derivatives of quinoxaline 1,4-di-N-oxide have been shown to be active against different drug-resistant strains of M. tuberculosis. nih.gov These compounds are likely bioreduced to an active metabolite. nih.gov Importantly, some of these derivatives are bactericidal and active against non-replicating persistent bacteria, which is a crucial factor for potentially shortening tuberculosis therapy. nih.gov
The substitution at various positions of the quinoxaline ring significantly influences the antimycobacterial activity. For example, replacing the nitrile group at position 2 with a carboxamide, acyl, or carboxyl group has been shown to increase the inhibitory potency and reduce cytotoxicity. mdpi.com
Table 3: In Vitro Antimycobacterial Activity of Quinoxaline Derivatives
| Compound Class | Target | Key Findings | Reference |
| Ketone and amide derivatives of quinoxaline 1,4-di-N-oxide | Drug-resistant M. tuberculosis | Active against resistant strains, bactericidal against non-replicating bacteria. | nih.gov |
| Quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives | M. tuberculosis H37Rv, drug-resistant strains | Comparable susceptibility for resistant and non-resistant strains, suggesting a novel mode of action. | nih.gov |
| 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | M. smegmatis, M. tuberculosis | Significant inhibitory properties against M. smegmatis. | nih.gov |
| Quinoxaline di-N-oxides with amino acid side chains | M. tuberculosis | Promising antitubercular activity with IC50 values from 4.28 to 49.95 μM. | mdpi.com |
| Ethyl 2-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate derivatives | M. tuberculosis H37Rv | Screened for in vitro antitubercular activity. | jocpr.com |
Antiproliferative and Cytotoxic Activities (In Vitro Cell Line Studies)
Quinoxaline derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines in vitro. Their mechanisms of action often involve the induction of apoptosis and modulation of the cell cycle.
Mechanism of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism by which many quinoxaline derivatives exert their anticancer effects. tandfonline.comresearchgate.netnih.gov This process is often mediated through the modulation of key regulatory proteins involved in the apoptotic cascade.
Studies have shown that certain quinoxaline derivatives can induce apoptosis by upregulating pro-apoptotic proteins such as p53, Bax, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov For instance, compound IV in one study significantly increased the levels of these pro-apoptotic proteins in PC-3 prostate cancer cells, leading to apoptosis. tandfonline.comnih.gov This effect was also linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. tandfonline.comnih.gov
Other quinoxaline derivatives have been found to induce apoptosis through mitochondrial- and caspase-3-dependent pathways. researchgate.net For example, compound 4m effectively induced apoptosis in A549 lung cancer cells through these mechanisms. researchgate.net Similarly, novel 2-amino-5-benzylthiazole derivatives, which share structural similarities, induced PARP1 and caspase 3 cleavage, increased pro-apoptotic Bim protein and EndoG nuclease levels, and decreased anti-apoptotic Bcl-2 protein levels in human leukemia cells. ukrbiochemjournal.org
Table 4: Apoptosis Induction by Quinoxaline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Mechanism of Apoptosis Induction | Reference |
| Compound IV (a quinoxaline-based derivative) | PC-3 (prostate cancer) | Upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2; Topo II inhibition. | tandfonline.comnih.gov |
| Compound 4m (a quinoxaline derivative) | A549 (lung cancer) | Mitochondrial- and caspase-3-dependent pathways. | researchgate.net |
| 2-amino-5-benzylthiazole derivatives | Human leukemia cells | PARP1 and caspase 3 cleavage; increased Bim and EndoG; decreased Bcl-2. | ukrbiochemjournal.org |
| Quinoxaline 1,4-dioxide derivatives (DCQ, BPQ) | T-84 (colon cancer) | DCQ: Decreased Bcl-2, increased Bax. BPQ: Induction of apoptosis. | nih.gov |
| Compound 3b (a 2-substituted-quinoxaline analogue) | MCF-7 (breast cancer) | Triggered apoptosis, evidenced by Annexin V-FITC/PI analysis. | nih.govrsc.org |
Cell Cycle Modulation (In Vitro)
In addition to inducing apoptosis, many quinoxaline derivatives exert their antiproliferative effects by modulating the cell cycle, often causing cell cycle arrest at specific phases. This prevents cancer cells from progressing through the division cycle, ultimately inhibiting their growth.
Several studies have demonstrated that quinoxaline derivatives can induce cell cycle arrest at the G2/M phase. nih.gov For example, the quinoxaline 1,4-dioxide derivatives AMQ and BPQ were found to block T-84 human colon cancer cells at the G2/M phase. nih.gov This effect was associated with the inhibition of cyclin B expression, a key regulator of the G2/M transition. nih.gov Another compound, a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative (compound 5), also exhibited cell growth arrest at the G2/M phase in MDA-MB-436 breast cancer cells. temple.edu
Other quinoxaline derivatives have been shown to cause cell cycle arrest at different phases. For instance, a novel 2-coumarin-substituted-quinoxaline analogue (compound 3b) induced cell cycle arrest at the G1 transition in MCF-7 breast cancer cells. nih.govrsc.org In contrast, compounds III and IV, two other quinoxaline-based derivatives, arrested the cell cycle at the S phase in PC-3 prostate cancer cells. tandfonline.comnih.gov
Table 5: Cell Cycle Modulation by Quinoxaline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |
| AMQ and BPQ (Quinoxaline 1,4-dioxides) | T-84 (colon cancer) | G2/M phase arrest | nih.gov |
| Compound 5 (2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivative) | MDA-MB-436 (breast cancer) | G2/M phase arrest | temple.edu |
| Compound 3b (2-coumarin-substituted-quinoxaline analogue) | MCF-7 (breast cancer) | G1 transition arrest, increased G2/M and pre-G1 phases | nih.govrsc.org |
| Compounds III and IV (Quinoxaline-based derivatives) | PC-3 (prostate cancer) | S phase arrest | tandfonline.comnih.gov |
Autophagy Modulation (In Vitro)
Autophagy is a critical cellular process for maintaining homeostasis by degrading and recycling cellular components. nih.gov Its modulation by chemical compounds can have significant implications for various diseases, including cancer. Some studies suggest that the induction of autophagy can be a potential anti-tumor strategy. nih.gov
While direct studies on 2-Amino-1-(2-quinoxalinyl)ethanon derivatives and their specific impact on autophagy are not extensively detailed in the provided results, the broader class of quinoxaline derivatives has been implicated in processes that are closely linked to autophagy. For instance, some quinoxaline derivatives have been investigated for their antiproliferative and apoptotic effects, which can be interconnected with autophagic pathways. nih.gov Furthermore, the inhibition of pathways like mTOR, a key regulator of autophagy, has been a target for quinoxaline-based compounds. nih.govnih.gov The interplay between amino acid signaling and autophagy is crucial, with autophagy helping to sustain the pool of intracellular amino acids, which in turn influences mTORC1 signaling. nih.gov
Enzyme and Receptor Modulatory Effects (In Vitro)
Kinase Inhibition (e.g., EGFR, c-Met, PARP-1)
Derivatives of the quinoxaline scaffold have demonstrated significant potential as inhibitors of various kinases, which are pivotal enzymes in cellular signaling pathways and are often dysregulated in cancer.
EGFR and c-Met: The epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition factor (c-Met) are key targets in cancer therapy. While the provided information does not directly link this compound derivatives to EGFR and c-Met inhibition, the broader class of quinoxaline compounds has been explored for this purpose. Resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge, and research has focused on understanding the mechanisms of resistance, which can involve pathways that are potentially targetable by other quinoxaline derivatives. nih.gov
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair. nih.govmedchemexpress.com Inhibition of PARP-1 is a validated strategy for treating certain cancers. Novel quinoxaline-based derivatives have been designed and synthesized as potent PARP-1 inhibitors. nih.gov For example, compounds using a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a bioisostere for the phthalazinone motif found in the known PARP-1 inhibitor Olaparib have shown promising results. nih.gov Some of these derivatives exhibited IC50 values in the nanomolar range, with compounds 5 and 8a being particularly potent. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds within the PARP-1 active site. nih.gov
Pim-1/2 Kinase: Quinoxaline derivatives have also been developed as dual inhibitors of Pim-1 and Pim-2 kinases. mdpi.com Starting from a lead compound, quinoxaline-2-carboxylic acid 1 , which showed potent inhibition of Pim-1, analogues were synthesized to optimize activity against both Pim-1 and Pim-2 isoforms. mdpi.com
ASK1: Apoptosis signal-regulating kinase 1 (ASK1) is another kinase target for which quinoxaline derivatives have been developed as inhibitors. nih.govresearchgate.net A dibromo substituted quinoxaline fragment, compound 26e , was identified as an effective ASK1 inhibitor with an IC50 value of 30.17 nM. researchgate.net
Table 1: In Vitro Kinase Inhibition by Quinoxaline Derivatives
| Compound/Derivative Class | Target Kinase | Key Findings |
|---|---|---|
| 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives | PARP-1 | Compounds 5 and 8a showed potent inhibition with IC50 values of 3.05 nM and 2.31 nM, respectively, comparable to Olaparib (IC50 = 4.40 nM). nih.gov |
| Quinoxaline-2-carboxylic acid analogues | Pim-1/Pim-2 | Lead compound 1 potently inhibited Pim-1 (IC50 = 74 nM). mdpi.com |
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.govresearchgate.net Quinoxaline derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govresearchgate.net
A series of twelve quinoxaline derivatives were synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.govresearchgate.net All tested compounds demonstrated potent inhibition of AChE, with IC50 values ranging from 0.077 to 50.080 µM. nih.govresearchgate.net Some of these compounds also exhibited significant BChE inhibitory activity. nih.govresearchgate.net Kinetic studies revealed that the most potent compound, 6c , acts as a mixed-type inhibitor of AChE. researchgate.net In silico studies suggested that these quinoxaline derivatives preferentially bind to the peripheral anionic site (PAS) of the enzyme. researchgate.net
Table 2: Cholinesterase Inhibition by Quinoxaline Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|
Receptor Antagonism (e.g., AMPA, Kainic Acid Receptors)
AMPA and kainate receptors are ionotropic glutamate (B1630785) receptors that play crucial roles in excitatory neurotransmission in the central nervous system. nih.govnih.govwikipedia.org Antagonists of these receptors have therapeutic potential for neurological disorders such as stroke and epilepsy. nih.gov
Quinoxalinedione (B3055175) derivatives have been a focus in the development of AMPA/kainate receptor antagonists. nih.gov A significant breakthrough was the incorporation of a methylphosphonate (B1257008) group into the quinoxalinedione structure, leading to the compound ZK200775. nih.gov This modification maintained the potent AMPA antagonist activity and selectivity while dramatically improving water solubility, a major challenge with earlier quinoxalinedione derivatives. nih.gov ZK200775 acts as a competitive antagonist, preferentially targeting AMPA and kainate receptors with minimal activity at NMDA receptors. nih.gov
Antioxidant Properties (In Vitro Assays)
The antioxidant potential of quinoxaline derivatives has been investigated through various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. nih.govnih.govrsc.orgresearchgate.net Several studies have reported the synthesis of novel quinoxaline derivatives and their evaluation as antioxidant agents. nih.govnih.govunav.edu
One study revealed that certain quinoxaline derivatives and their precursors exhibited a marked scavenging effect on the DPPH radical. nih.gov Another investigation into pyrrolo[2,3-b]quinoxaline derivatives also demonstrated their antioxidant properties, with one compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ), showing the greatest potential as a radical scavenger. nih.govrsc.orgresearchgate.net Computational studies further suggested that this compound could be a promising scavenger of hydroxyl radicals (HO•) in a physiological lipid environment. nih.govrsc.org
Table 3: Antioxidant Activity of Quinoxaline Derivatives
| Derivative Class | Assay | Key Findings |
|---|---|---|
| Quinoxalines and precursors | DPPH | Compounds 1D, 1F, 1G, and 2E showed marked scavenging effects. nih.gov |
Advanced Analytical Method Development for 2 Amino 1 2 Quinoxalinyl Ethanon
Chromatographic Separation Techniques
Chromatographic techniques are essential for isolating 2-Amino-1-(2-quinoxalinyl)ethanon from complex matrices, thereby minimizing interference and ensuring accurate quantification. The polar nature of the primary amine and the ketone group, combined with the nonpolar quinoxaline (B1680401) ring system, presents a unique challenge that can be addressed by selecting the appropriate chromatographic strategy.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is often the primary choice. The development of a stability-indicating RP-HPLC method is critical for distinguishing the parent compound from its potential degradation products and impurities. researchgate.net
A typical RP-HPLC method for a compound like this compound would be developed and validated according to international guidelines, such as those from the ICH. researchgate.net The separation is generally achieved on a C18 column, which provides a nonpolar stationary phase. researchgate.net The mobile phase composition is a critical parameter that is optimized to achieve the desired retention and peak shape. A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed. researchgate.net The pH of the aqueous phase is a key factor in controlling the retention of the amino ketone, as it influences the ionization state of the amino group.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. researchgate.net |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to protonate the amine for better peak shape and ionization in MS detection. Acetonitrile is a common organic modifier. mdpi.commdpi.com |
| Gradient Elution | 5-95% B over 20 minutes | A gradient is necessary to elute the compound with a good peak shape and to separate it from potential impurities with different polarities. mdpi.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. researchgate.net |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |
| Detection | UV/VIS at 225 nm | The quinoxaline moiety is expected to have strong UV absorbance at this wavelength. researchgate.net |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. mdpi.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Amino Ketones
For highly polar compounds that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative. nih.gov Given that this compound contains a polar amino group, HILIC can be a powerful tool for its separation, especially when analyzing it alongside other polar metabolites. nih.gov HILIC utilizes a polar stationary phase (e.g., silica (B1680970), or bonded phases with diol, amide, or amine functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.gov
The retention mechanism in HILIC involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This technique is particularly adept at separating polar and ionic compounds such as amino acids, sugars, and nucleotides without the need for derivatization. nih.gov
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) coupled with liquid chromatography provides exceptional sensitivity and selectivity for the quantification of target analytes in complex mixtures.
Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-MS/MS)
The combination of Liquid Chromatography with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard for quantitative bioanalysis. mdpi.comresearchgate.net ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]+, which is ideal for polar molecules like this compound. mdpi.com
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. mdpi.com This involves selecting the precursor ion (the protonated molecule) in the first quadrupole, fragmenting it in the collision cell (the second quadrupole), and then monitoring a specific product ion in the third quadrupole. mdpi.com This process provides a high degree of selectivity and sensitivity. researchgate.net For novel compounds, a product ion scan is first performed to identify the most stable and abundant fragment ions.
Table 2: Hypothetical MRM Transitions for this compound Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]+ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Internal Standard (IS) | [IS+H]+ | IS Fragment | Optimized |
Note: The exact m/z values and collision energies would need to be determined experimentally.
The use of an isotopically labeled internal standard, such as a 13C- or 2H-labeled version of the analyte, is highly recommended to correct for matrix effects and variations in instrument response. nih.gov
Method Validation for Sensitivity, Selectivity, and Reproducibility
A developed analytical method must be rigorously validated to ensure it is fit for its intended purpose. europa.eu Validation is performed according to established guidelines, such as those from the European Medicines Agency (EMA) or the US Food and Drug Administration (FDA). europa.eu
Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. europa.eu For LC-MS/MS methods, LLOQs in the low pg/mL to ng/mL range are often achievable.
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. The response of any interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. europa.eu
Reproducibility: The reproducibility of the method is evaluated by assessing its precision and accuracy over multiple runs on different days (inter-day) and within the same run (intra-day). europa.eu This is typically done by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision, expressed as the coefficient of variation (CV), should generally be within 15%, and the accuracy should be within ±15% of the nominal concentration. europa.eu
Table 3: Typical Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 nih.gov |
| Intra- and Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) europa.eu |
| Intra- and Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) europa.eu |
| Selectivity | No significant interference at the retention time of the analyte and IS. europa.eu |
| Matrix Effect | Should be minimized and compensated for by the internal standard. europa.eu |
| Recovery | Consistent, precise, and reproducible. |
Sample Preparation and Enrichment Strategies
The goal of sample preparation is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for analysis. creative-proteomics.com The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluids, tissue homogenates, reaction mixtures).
Common strategies include:
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a simple and effective way to remove proteins. This is often achieved by adding a cold organic solvent like acetonitrile or an acid like trichloroacetic acid (TCA). creative-proteomics.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to facilitate extraction into an organic solvent.
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can be used for both cleanup and enrichment. For this compound, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) could be highly effective. This would allow for the retention of the analyte via both hydrophobic interactions with the quinoxaline ring and ionic interactions with the protonated amine, while washing away interfering compounds. An Oasis MAX cartridge is an example of a mixed-mode sorbent that could be applied. nih.gov
Ultrafiltration: This technique uses a semipermeable membrane to separate the analyte from high molecular weight interferences like proteins. creative-proteomics.com
The selection of the appropriate sample preparation method is critical for achieving a robust and reliable analytical method. It is often necessary to evaluate several techniques to find the one that provides the best recovery and cleanest extract. sickkids.cabiosyn.com
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that concentrates and purifies analytes from a complex matrix. The selection of the appropriate SPE sorbent and elution conditions is critical for achieving high recovery and purity of the target compound. For a molecule like this compound, which possesses both polar (amino group) and non-polar (quinoxaline ring) functionalities, a variety of SPE sorbents can be considered.
Reversed-phase SPE, utilizing sorbents like C18, is a common starting point for the extraction of moderately polar compounds from aqueous solutions. The quinoxaline moiety would provide sufficient hydrophobicity for retention on the C18 stationary phase, while the amino group contributes to its polarity.
Ion-exchange SPE offers another selective extraction mechanism. Due to the basic nature of the primary amino group, a cation-exchange sorbent can be effectively used. Strong cation exchange (SCX) cartridges, which typically contain sulfonic acid functional groups, would retain the protonated amino group of the target compound. Elution is then achieved by using a buffer with a high salt concentration or by adjusting the pH to neutralize the amino group, thereby disrupting the ionic interaction.
A more advanced and highly selective approach involves the use of Molecularly Imprinted Polymers (MIPs) as the SPE sorbent. MIPs are custom-made polymers with recognition sites that are complementary in shape, size, and functionality to the target analyte. For quinoxaline derivatives, a molecularly imprinted polymer was synthesized using mequindox (B78584) as a template molecule and acrylamide (B121943) as a functional monomer. ajpsonline.com This approach demonstrates the potential for creating a highly specific SPE protocol for this compound, which would be invaluable for its selective extraction from complex biological or reaction matrices.
Table 1: Illustrative Solid-Phase Extraction Protocols for Amino-Quinoxaline Analogs
| Parameter | Reversed-Phase SPE | Strong Cation-Exchange SPE | Molecularly Imprinted SPE |
| Sorbent | C18 | Sulfonic Acid-based | Mequindox-imprinted Acrylamide Polymer ajpsonline.com |
| Conditioning | Methanol, followed by Water | Methanol, followed by Water | Methanol, followed by Water |
| Sample Loading | Sample dissolved in aqueous buffer (e.g., pH 7) | Sample dissolved in acidic buffer (e.g., pH 3) | Sample in appropriate solvent |
| Washing | Water/Methanol mixture | Acidic buffer, followed by Methanol | Non-eluting solvent to remove interferences |
| Elution | Acetonitrile or Methanol | Ammoniated Methanol or buffer with high ionic strength | Specific eluent to disrupt polymer-analyte interaction |
Derivatization Techniques for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved detection characteristics for a particular analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For this compound, the primary amino group is the primary target for derivatization to enhance its detectability, especially at low concentrations.
Several reagents are commonly employed for the derivatization of primary amines to yield highly fluorescent or UV-absorbent products.
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. This pre-column derivatization technique is widely used for the analysis of amino acids and other primary amine-containing compounds.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. The resulting adducts can be readily detected by fluorescence detectors in HPLC.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Dansyl chloride reacts with primary and secondary amino groups to yield fluorescent sulfonamide adducts. This reagent has been successfully used for the simultaneous determination of amino acids and biogenic amines in complex samples. pharmaguideline.com
Silylation Reagents (e.g., MTBSTFA): For GC analysis, the polarity of the amino group must be reduced to increase volatility. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen of the amino group to form less polar and more volatile tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net
An interesting approach for quinoxaline derivatives involves an enzymatic-chemical method where an L-amino acid is converted to a 2-oxo acid, which then reacts with o-phenylenediamine (B120857) to form a quinoxalinol derivative suitable for GC-MS analysis. researchgate.net This highlights the versatility of derivatization strategies that can be tailored to the specific analytical goal.
Table 2: Common Derivatization Reagents for Primary Amines
| Derivatizing Agent | Functional Group Targeted | Detection Method | Key Advantages |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, high sensitivity |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | Forms stable derivatives |
| Dansyl Chloride | Primary and Secondary Amines | Fluorescence | Good for complex matrices pharmaguideline.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Primary Amines (for GC) | Mass Spectrometry (MS) | Increases volatility and thermal stability researchgate.net |
Impurity Profiling and Purity Assessment
Impurity profiling is a critical component of pharmaceutical development, ensuring the safety and efficacy of the final drug substance. The process involves the identification, quantification, and characterization of impurities that may arise during synthesis or degradation. For this compound, a comprehensive impurity profiling strategy would involve a combination of chromatographic and spectroscopic techniques.
The purity of quinoxaline derivatives is often initially assessed by thin-layer chromatography (TLC) and melting point determination. nih.govtandfonline.comnih.gov For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A stability-indicating HPLC method must be developed to separate the main compound from all potential impurities and degradation products. This often involves screening different columns (e.g., C18, phenyl-hexyl) and mobile phase conditions (pH, organic modifier). chromatographyonline.com
Forced degradation studies are intentionally conducted to generate potential degradation products and to demonstrate the specificity of the analytical method. nih.gov These studies typically expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light. pharmaguideline.com For instance, some quinoxaline derivatives have been shown to be unstable under alkaline and acidic heat treatments, leading to structural transformations. tandfonline.com
Potential impurities in the synthesis of this compound could include:
Starting materials and reagents: Unreacted precursors from the synthetic route.
By-products: Compounds formed from side reactions. For example, in the synthesis of related compounds, bis-compound impurities have been observed. researchgate.net
Intermediates: Compounds that are part of the synthetic pathway but have not fully converted to the final product.
Degradation products: Formed due to instability of the active substance under certain conditions.
The characterization of these impurities typically involves isolating them using preparative HPLC or column chromatography, followed by structural elucidation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Table 3: Hypothetical Impurity Profile for this compound based on Forced Degradation Studies
| Stress Condition | Potential Degradation Product | Rationale for Formation |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) | Quinoxaline-2-carboxylic acid | Hydrolysis of the aminomethyl ketone side chain. |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) | 2-Methylquinoxaline | Potential cleavage and rearrangement of the side chain under basic conditions, as seen in other quinoxaline derivatives. tandfonline.com |
| Oxidative (e.g., 3% H₂O₂, RT) | N-oxide derivative | Oxidation of the nitrogen atoms in the quinoxaline ring. |
| Thermal (e.g., 80°C, solid state) | Dimerization products | Potential for intermolecular reactions at elevated temperatures. |
| Photolytic (e.g., ICH Q1B conditions) | Photodegradation products | Rearrangement or cleavage upon exposure to UV/Vis light. |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for advancing the study and application of quinoxaline (B1680401) derivatives. nih.gov Recent research has focused on moving beyond traditional condensation reactions, which often require harsh conditions, towards more sophisticated and sustainable approaches.
A significant trend is the development of metal-catalyst-free reactions. For instance, a one-pot oxidative amidation and heterocycloannulation protocol has been reported for the synthesis of substituted quinoxalin-2-ones from 2,2-dibromo-1-arylethanone and aryl-1,2-diamines. thieme-connect.de This method avoids the use of metal catalysts and proceeds in good yields, representing a greener alternative. thieme-connect.de Other modern strategies include the use of microwave irradiation to accelerate reactions, such as in the nucleophilic aromatic substitution to produce ester precursors for quinoxaline-2-carboxylic acids. nih.gov Furthermore, protocols for creating a series of quinoxaline derivatives with varying oxidation states from the same carbon skeleton have been developed, starting from readily available 2-haloanilines and amino acids. acs.org These innovative routes provide greater control over the final product and expand the accessible chemical space for derivatives of 2-Amino-1-(2-quinoxalinyl)ethanone.
Table 1: Selected Novel Synthetic Methods for Quinoxaline Scaffolds
| Method | Starting Materials | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Oxidative Amidation-Heterocycloannulation | 2,2-dibromo-1-arylethanone, aryl-1,2-diamine | Metal-catalyst-free, DMSO, 75 °C | Substituted quinoxalin-2-ones | thieme-connect.de |
| Suzuki Coupling / Condensation | 2-Amino-bromopyridine, pyrazole-boronic acid ester | T3P (coupling agent), Et3N | Quinoxaline amides | nih.gov |
| Nucleophilic Aromatic Substitution | 2,3-dichloro-quinoxaline derivatives, 3-aminophenol | Microwave irradiation, p-TSA (catalyst) | Quinoxaline-2-carboxylic acid precursors | nih.gov |
| Copper-Catalyzed Reaction | 2-bromoanilines, α-amino acids | CuCl, DMEDA, K3PO4 | 3,4-dihydroquinoxalin-2(1H)-ones | acs.org |
Design of Targeted Derivatives with Enhanced Specificity
A primary focus of current research is the rational design of quinoxaline derivatives as highly specific inhibitors for therapeutic targets. By systematically modifying the quinoxaline core and its substituents, researchers can fine-tune the molecule's interaction with biological macromolecules.
Structure-activity relationship (SAR) studies are fundamental to this effort. For example, new quinoxaline derivatives have been designed as potent dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in various cancers. nih.gov In this work, the quinoxaline-2-carboxylic acid scaffold was modified, leading to the identification of lead compounds with submicromolar inhibitory concentrations. nih.gov Similarly, a dibromo-substituted quinoxaline fragment was discovered to be an effective small-molecule inhibitor of apoptosis signal-regulated kinase 1 (ASK1), a target for diseases like multiple sclerosis. nih.gov Other research has focused on developing quinoxalinone Schiff's bases as inhibitors of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), enzymes relevant to inflammation and cancer metabolism. nih.gov These studies highlight how specific substitutions on the quinoxaline ring system are critical for achieving optimal activity and selectivity, providing a roadmap for designing targeted derivatives of 2-Amino-1-(2-quinoxalinyl)ethanone. researchgate.net
Table 2: Examples of Targeted Quinoxaline Derivatives
| Derivative Type | Target | Key Finding | Reference |
|---|---|---|---|
| Quinoxaline-2-carboxylic acid analogues | Pim-1/Pim-2 Kinases | Identification of compounds (5c, 5e) with potent submicromolar dual inhibitory activity. | nih.gov |
| Dibromo substituted quinoxaline | ASK1 | Discovery of compound 26e as an effective inhibitor with an IC50 value of 30.17 nM. | nih.gov |
| Quinoxalinone Schiff's bases | COX-2 / LDHA | Compound (6d) identified as the most active cytotoxic agent and a COX-2 inhibitor. | nih.gov |
| N-Substituted Thiazolidinones from Quinoxaline | PPAR-γ | In-silico studies suggest stable complex formation with the target protein. | researchgate.net |
Advanced Computational Tools for Structure-Property Prediction
Computational chemistry has become an indispensable tool in the study of quinoxaline derivatives, enabling the prediction of molecular properties and guiding experimental design. These in-silico methods provide deep insights into the structure-property relationships that govern the behavior of these compounds.
Density Functional Theory (DFT) is widely used to investigate the electronic and optical properties of quinoxaline derivatives. tandfonline.com DFT calculations can predict parameters such as HOMO-LUMO energy gaps, chemical hardness, and redox potentials, which are crucial for applications in electronics and electrochemistry. researchgate.net For instance, DFT studies on quinoxalin-2-one derivatives have elucidated how different substituents (e.g., amino vs. methyl groups) affect their redox potentials and tendency to be oxidized or reduced. researchgate.net Molecular dynamics (MD) simulations are employed to study the stability of quinoxaline derivatives when bound to biological targets, such as proteins. researchgate.netnih.gov By simulating the dynamic behavior of the ligand-protein complex over time, researchers can assess the stability of the interaction. researchgate.net Furthermore, computational tools are used for ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, helping to evaluate the drug-likeness of new derivatives at an early stage of development. nih.gov
Table 3: Application of Computational Tools in Quinoxaline Research
| Computational Method | Property Predicted / Studied | System Studied | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity, electronic stability, optical properties, hyperpolarizability (NLO) | Quinoxaline derivatives | tandfonline.com |
| DFT (B3LYP/6-311G) | Redox potentials, HOMO-LUMO energies, chemical hardness | Quinoxalin-2-one derivatives | researchgate.net |
| Molecular Dynamics (MD) Simulation | Stability of protein-ligand complexes | Quinoxaline derivatives with target proteins | researchgate.netnih.gov |
| Molecular Docking & ADMET Prediction | Binding affinity, drug-likeness | Quinoxaline and aminoquinoline derivatives | nih.govnih.gov |
Integration into Supramolecular Chemistry and Nanotechnology
The planar, aromatic nature of the quinoxaline core makes it an excellent building block for constructing ordered, functional assemblies through supramolecular interactions. This has led to its integration into advanced materials, including liquid crystals and metal-organic frameworks (MOFs).
Quinoxaline derivatives have been systematically engineered to create molecules that self-assemble into various liquid crystalline phases. rsc.org The structure-property relationships of these materials are critical for their application in organic electronic devices. rsc.org The ability to form hydrogen bonds is another key feature being exploited. For example, dihydropyrazinoquinoxalinedione derivatives, which are capable of hydrogen bonding, exhibit desirable solid-state packing arrangements for potential use in organic field-effect transistors (OFETs). nih.gov In the realm of nanotechnology, quinoxaline-related structures are being used as ligands to construct MOFs. bath.ac.uk MOFs are porous crystalline materials with vast potential in gas storage, separation, and catalysis. The functional groups on the quinoxaline ligand can be tailored to control the pore environment and properties of the resulting MOF, demonstrating the potential for creating highly specialized nanomaterials. bath.ac.uk
New Non-Biological Applications
Beyond their well-known biological activities, quinoxaline derivatives are being explored for a range of applications in materials science and analytical chemistry. Their unique electronic and photophysical properties are key to this expansion.
The use of quinoxaline-based liquid crystals in organic electronic devices is a prominent area of research. rsc.org Their ability to self-assemble into ordered structures facilitates charge transport, a crucial property for components in displays and sensors. Certain quinoxaline derivatives have been predicted to possess significant nonlinear optical (NLO) properties, making them candidates for applications in photonics and optical communications. tandfonline.com The strong fluorescence of some quinoxalin-2-one derivatives has been harnessed for analytical purposes; they serve as fluorophores for the sensitive detection of molecules like carboxylic acids and amines in high-performance liquid chromatography (HPLC). thieme-connect.de Additionally, these derivatives have been developed as chemosensors for detecting metal ions. thieme-connect.de The versatility of the quinoxaline scaffold is also evident in its use as a synthetic intermediate for more complex materials, with compounds like 2,3-dichloro-quinoxaline serving as a key precursor in materials chemistry. johnshopkins.edu
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-1-(2-quinoxalinyl)ethanon, and how can purity be optimized?
- Methodological Answer : A typical synthesis involves condensation of 2-quinoxalinecarbaldehyde with nitroethane under basic conditions, followed by reduction of the nitro group to an amine. Purity optimization requires chromatographic techniques (e.g., silica gel chromatography) and recrystallization using polar aprotic solvents like DMF. Monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) ensures intermediate stability . For analogs with halogen substituents (e.g., bromine), inert atmospheres (N₂/Ar) prevent side reactions .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Aromatic protons in quinoxaline appear as doublets (δ 8.2–8.5 ppm), while the ethanone carbonyl resonates at ~200 ppm in ¹³C NMR.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 214.08 (calculated for C₁₀H₁₀N₃O). Cross-validate with high-resolution data (HRMS) to confirm molecular formula .
- X-ray Crystallography : Resolves bond angles and confirms the planar quinoxaline-ethanone linkage .
Q. What solvents and storage conditions are recommended for stability?
- Methodological Answer : Use anhydrous DMSO or ethanol for dissolution to prevent hydrolysis. Store at –20°C under desiccation (silica gel packets) to avoid hygroscopic degradation. Stability studies show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can electrochemical methods elucidate the redox behavior of this compound in catalytic applications?
- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox peaks at –0.8 V (reduction) and +1.2 V (oxidation vs. Ag/AgCl). Pair with DFT calculations (B3LYP/6-31G*) to correlate experimental HOMO-LUMO gaps (~3.1 eV) with electron-transfer efficiency in catalysis .
Q. What strategies resolve contradictions in spectral data for derivatives with electron-withdrawing substituents?
- Methodological Answer : For nitro- or chloro-substituted analogs, discrepancies in NMR splitting patterns arise from restricted rotation. Use variable-temperature NMR (VT-NMR) between –40°C and 25°C to observe coalescence effects. Complement with NOESY to confirm spatial proximity of substituents .
Q. How does the compound interact with biological targets, such as enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (binding energy ≤ –8.5 kcal/mol). Validate via enzyme inhibition assays (e.g., IC₅₀ determination for tyrosine kinases using ADP-Glo™). Fluorescence quenching studies (λₑₓ 280 nm) quantify protein-ligand binding constants (Kd ~10⁻⁶ M) .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Apply Fukui function analysis (Gaussian 09) to identify nucleophilic sites. The amino group (f⁺ ~0.15) and quinoxaline C-3 (f⁺ ~0.12) show highest reactivity. Validate with experimental kinetics (pseudo-first-order conditions, k₂ ~0.05 M⁻¹s⁻¹) .
Q. How are hygroscopic properties managed during formulation for in vitro studies?
- Methodological Answer : Lyophilize the compound with cryoprotectants (trehalose, 1:2 w/w) to form amorphous solids. Dynamic vapor sorption (DVS) analysis at 25°C/60% RH shows <2% water uptake. For aqueous solutions, use non-ionic surfactants (e.g., Poloxamer 407) to enhance solubility (up to 15 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
